molecular formula C10H15N3 B1296494 4-(Piperidin-1-yl)pyridin-3-amine CAS No. 52311-36-1

4-(Piperidin-1-yl)pyridin-3-amine

Cat. No.: B1296494
CAS No.: 52311-36-1
M. Wt: 177.25 g/mol
InChI Key: XSBYYLKFVJMUOQ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyridin-3-amine ( 52311-36-1) is a high-value chemical intermediate with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound features a pyridine ring system substituted with an amine group and a piperidine moiety, a structure that makes it a versatile building block in medicinal chemistry and pharmaceutical research . Its primary application is in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Compounds with the piperidinylpyridinamine scaffold are investigated for their role in targeting cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are critical regulators of the cell cycle and promising targets in oncology research . Inhibiting these kinases can help restore cell cycle control and block the proliferation of tumor cells, making this chemical entity a valuable starting point in anticancer drug discovery programs . We supply this product as a high-purity (99%) solid, packaged in 25 kg cardboard drums for industrial-scale research and development . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBYYLKFVJMUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324957
Record name 4-(Piperidin-1-yl)pyridin-3-amine
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Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-36-1
Record name 52311-36-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Piperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-1-yl)pyridin-3-amine (CAS 52311-36-1) is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a pyridine core substituted with a piperidine ring at the C4 position and a primary amine at the C3 position.[1] This specific arrangement—an ortho-diamine motif embedded within a heteroaromatic system—serves as a critical "privileged scaffold" for ATP-competitive drug design.[1] The molecule acts as a bidentate hydrogen bond donor/acceptor system capable of interacting with the hinge region of various protein kinases, making it a high-value intermediate in oncology and immunology drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound bridges the chemical space between simple aminopyridines and complex tricyclic kinase inhibitors.[1] Its lipophilicity and basicity are tuned by the piperidine ring, which also serves as a vector for solubilizing groups or further structural elaboration.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 52311-36-1
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES NC1=C(N2CCCCC2)C=CN=C1
Appearance Pale yellow to brown solid (crystalline or powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine N), ~9.0 (Conjugated system influence)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Synthetic Methodology

The synthesis of this compound is a classic example of heterocycle functionalization, typically proceeding via a Nucleophilic Aromatic Substitution (


) followed by a nitro reduction. This route is preferred for its scalability and the availability of low-cost precursors.[1]
Mechanism of Action (Synthesis)
  • Step 1 (

    
    ):  The 4-chloro-3-nitropyridine precursor possesses a highly electrophilic C4 position due to the electron-withdrawing nature of both the nitro group (ortho) and the pyridine nitrogen (para). Piperidine acts as the nucleophile, displacing the chloride.[1]
    
  • Step 2 (Reduction): The nitro group is reduced to the primary amine.[1] While catalytic hydrogenation (

    
    ) is common, iron-mediated reduction (Fe/NH₄Cl) is often favored in process chemistry to avoid poisoning catalysts if sulfur impurities are present.
    
Diagram 1: Synthesis Workflow

Synthesis Start 4-Chloro-3-nitropyridine (Precursor) Inter Intermediate: 4-(Piperidin-1-yl)-3-nitropyridine Start->Inter Step 1: SnAr Base (TEA), DMF/EtOH, Heat Reagent1 Piperidine (Nucleophile) Reagent1->Inter Product Target: This compound (CAS 52311-36-1) Inter->Product Step 2: Nitro Reduction Reagent2 H2 / Pd-C or Fe / NH4Cl Reagent2->Product

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro group reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine

  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Ethanol or DMF.[1]

  • Procedure:

    • Dissolve 4-chloro-3-nitropyridine in ethanol at 0°C.

    • Add triethylamine followed by the dropwise addition of piperidine to control the exotherm.[1]

    • Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC).

    • Workup: Concentrate the solvent. Dilute with water and extract with ethyl acetate.[1] The product is often a yellow/orange solid.[1]

Step 2: Reduction to this compound

  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol.[1]

  • Procedure:

    • Dissolve the nitro-intermediate in methanol under nitrogen.[1]

    • Add the Pd/C catalyst carefully (pyrophoric risk).[1]

    • Purge with hydrogen gas and stir under

      
       atmosphere at RT for 12 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield the crude amine.[1]

    • Purification: Recrystallization from hexane/ethyl acetate or column chromatography (DCM/MeOH) if high purity (>98%) is required.[1]

Medicinal Chemistry Applications

The this compound motif is not merely a linker; it is a functional pharmacophore. In the context of Kinase Inhibitor discovery, this structure mimics the adenine ring of ATP.[1]

The "Hinge Binder" Concept

Protein kinases have a conserved "hinge region" connecting the N- and C-terminal lobes.[1] Inhibitors must form hydrogen bonds with the backbone residues of this region.[1]

  • H-Bond Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the hinge backbone amide.[1]

  • H-Bond Donor: The exocyclic C3-Amine (

    
    ) donates a proton to the hinge backbone carbonyl.
    
  • Solvent Exposure: The piperidine ring at C4 points towards the solvent-exposed region, allowing for modifications (e.g., adding polar groups) to improve solubility without disrupting binding affinity.

Diagram 2: Kinase Hinge Interaction Logic

Pharmacophore Hinge Kinase Hinge Region (Backbone Residues) Scaffold This compound Core Pyridine N (Acceptor) C3-Amine (Donor) C4-Piperidine (Solvent Vector) Hinge->Scaffold:N1 H-Bond (Backbone NH) Scaffold:NH2->Hinge H-Bond (Backbone C=O) Scaffold:Pip->Hinge Steric Bulk / Solubility

Caption: Bidentate binding mode of the aminopyridine scaffold within the ATP-binding pocket.

Analytical Characterization

To validate the identity of CAS 52311-36-1, researchers should look for specific diagnostic signals in Proton NMR (


 NMR) and Mass Spectrometry.
Expected NMR Data (DMSO- )
  • Pyridine Ring:

    • H2 (Singlet, ~8.0–8.2 ppm): The proton between the ring nitrogen and the amine is highly deshielded.[1]

    • H6 (Doublet, ~7.8 ppm): Adjacent to the ring nitrogen.[1]

    • H5 (Doublet, ~6.8 ppm): Adjacent to the piperidine ring; shielded by electron donation from the amine and piperidine nitrogen.[1]

  • Amine:

    • 
       (Broad Singlet, ~4.5–5.0 ppm):  Exchangeable with 
      
      
      
      .[1]
  • Piperidine Ring:

    • 
      -CH2 (Multiplet, ~2.8–3.0 ppm):  Protons adjacent to the nitrogen.[1]
      
    • 
      -CH2 (Multiplets, ~1.5–1.7 ppm):  Remaining ring protons.[1]
      
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     = 178.13 m/z.[1]
    
  • Fragmentation: Loss of the piperidine ring or ammonia may be observed at higher collision energies.[1]

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the rigor applied to all nitrogenous heteroaromatics.[1]

  • Hazards:

    • Skin/Eye Irritation: Likely causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]

    • Acute Toxicity: Harmful if swallowed (H302).[1][2][4] Piperidine derivatives can be neuroactive.[1]

  • Precautions:

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Incompatibility: Strong oxidizing agents and strong acids.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Piperidine derivatives. PubChem.[1][5] Retrieved from [Link]

  • Li, J., et al. (2016).[1] Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. Journal of Organic Chemistry. (Contextual reference for aminopyridine synthesis).

  • Fischer, P. M. (2004).[1][6] The design of drug candidate molecules as inhibitors of the cyclin-dependent kinases. Current Medicinal Chemistry. (Reference for aminopyridine hinge binding mode).

Sources

Unlocking the Therapeutic Potential of 4-(Piperidin-1-yl)pyridin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The novel heterocyclic compound, 4-(Piperidin-1-yl)pyridin-3-amine, represents a promising scaffold for the development of new therapeutics. Its unique combination of a piperidine ring and an aminopyridine core suggests a rich polypharmacological potential, with possible applications spanning oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this intriguing molecule. We will delve into the causal reasoning behind experimental choices, from initial in silico screening to robust in vitro and cell-based validation assays, thereby establishing a self-validating workflow for elucidating its mechanism of action and therapeutic utility.

Introduction: The Rationale for Target Exploration

The chemical architecture of this compound is not arbitrary; it is a deliberate amalgamation of pharmacophores known to interact with a diverse range of biological targets. The piperidine moiety is a prevalent feature in numerous approved drugs, often contributing to favorable pharmacokinetic properties and serving as a key interaction motif with receptors and enzymes.[1] The aminopyridine core is also of significant interest, with derivatives demonstrating a wide array of biological activities. For instance, 4-aminopyridine is an established potassium channel blocker used in the treatment of multiple sclerosis.[2]

Our initial analysis of structurally related compounds provides a compelling rationale for a multi-pronged target identification strategy. Derivatives of piperidine and pyridine have shown significant activity as:

  • Kinase Inhibitors: Targeting key signaling nodes in cancer and inflammatory diseases.[3][4][5][6][7]

  • Central Nervous System (CNS) Receptor Modulators: Interacting with serotonin and dopamine receptors, suggesting potential in psychiatric and neurodegenerative disorders.[8][9]

  • Epigenetic Modulators: Such as inhibitors of Lysine Specific Demethylase 1 (LSD1), a critical regulator of gene expression.[10][11]

  • Metabolic Enzyme Inhibitors: Including Dipeptidyl Peptidase 4 (DPP-4), a key target in type 2 diabetes.[12]

This guide will therefore focus on a systematic approach to deorphanize this compound, moving from broad, predictive screening to specific, hypothesis-driven validation.

Strategic Workflow for Target Identification

A robust and efficient target identification campaign necessitates a tiered approach, beginning with broad, cost-effective methods and progressively narrowing the focus with more resource-intensive, higher-confidence assays.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Initial Validation cluster_2 Phase 3: Cellular & Pathway Validation In_Silico_Screening In Silico Profiling (Target Prediction, Docking) HTS High-Throughput Biochemical/Phenotypic Screening In_Silico_Screening->HTS Prioritize Target Classes Binding_Assays Direct Binding Assays (SPR, ITC, Radioligand) HTS->Binding_Assays Identify Initial Hits Enzymatic_Assays In Vitro Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Confirm Physical Interaction Cell_Based_Assays Cell-Based Target Engagement (CETSA, NanoBRET) Enzymatic_Assays->Cell_Based_Assays Validate Functional Effect Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Based_Assays->Pathway_Analysis Confirm Cellular Activity Final_Target_Validation Validated Biological Target(s) Pathway_Analysis->Final_Target_Validation

Caption: A strategic workflow for target identification of novel compounds.

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to cast a wide net to identify potential target classes and generate initial "hits" for further investigation.

In Silico Profiling

Computational methods provide a rapid and cost-effective first pass at identifying likely biological targets.

  • Target Prediction: Utilize algorithms that predict protein targets based on the chemical structure of this compound. These tools leverage large databases of known ligand-protein interactions.

  • Molecular Docking: Perform docking studies against a panel of high-priority targets identified from the literature on related compounds. This will provide insights into potential binding modes and affinities.

Potential Target Class Rationale from Structurally Similar Compounds Key Proteins for Docking
Kinases Numerous piperidine-pyridine scaffolds inhibit various kinases.[3][4][5][6][7]CDK2, PI3Kδ, EGFR, ROS1[13]
GPCRs Piperidine is a common motif in CNS-acting drugs.[8][9]Serotonin receptors (5-HT1A, 5-HT2A), Dopamine receptors (D2, D3)
Epigenetic Targets 3-(piperidin-4-ylmethoxy)pyridine derivatives inhibit LSD1.[10][11]LSD1, HDACs
Metabolic Enzymes Amino-piperidine derivatives can inhibit DPP-4.[12]DPP-4, FABP4[14]
Ion Channels 4-aminopyridine is a known potassium channel blocker.[2]Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2)
High-Throughput Screening (HTS)

Parallel to in silico efforts, a broad experimental screen is crucial.

  • Biochemical Screening: Screen this compound against a large panel of purified enzymes and receptors (e.g., a commercial kinase panel). This provides direct evidence of interaction with isolated proteins.

  • Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to identify compounds that induce a desired cellular response (e.g., apoptosis in cancer cells, neurite outgrowth). This approach is target-agnostic and can uncover novel mechanisms of action.

Phase 2: Hit Confirmation and Initial Validation

The objective of this phase is to confirm the hits from Phase 1 and to quantitatively characterize the interaction between this compound and its putative targets.

Direct Binding Assays

These experiments directly measure the physical interaction between the compound and the target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (ΔH, ΔS, and KD).

  • Radioligand Binding Assays: A classic and robust method for quantifying binding affinity to receptors.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinase Binding

  • Immobilization: Covalently immobilize the purified kinase of interest onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Functional Assays

Once direct binding is confirmed, it is essential to determine if this binding translates into a functional consequence.

  • Enzymatic Assays: For enzyme targets (e.g., kinases, demethylases), measure the effect of the compound on substrate turnover. This will determine if the compound is an inhibitor or an activator and allow for the determination of IC50 or EC50 values.

  • Receptor Functional Assays: For GPCRs, utilize cell lines expressing the receptor and measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Phase 3: Cellular and Pathway Validation

The final phase of target validation aims to confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathways.

Cellular Target Engagement

These assays confirm that the compound reaches and binds to its intended target within a living cell.

  • Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein to thermal denaturation.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to a specific protein in living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Target Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

This step connects target engagement to a cellular phenotype by examining the downstream signaling consequences.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Compound This compound Compound->PI3K

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

  • Western Blotting: Measure the phosphorylation status of key downstream signaling proteins to confirm pathway modulation. For example, if a kinase is the target, assess the phosphorylation of its known substrates.

  • Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.

Conclusion

The exploration of this compound's biological targets is a journey that begins with informed prediction and culminates in rigorous experimental validation. By systematically applying the multi-tiered approach outlined in this guide, researchers can effectively deorphanize this promising compound, uncover its mechanism of action, and pave the way for its potential development as a novel therapeutic agent. The key to success lies in the iterative process of hypothesis generation, testing, and refinement, a hallmark of sound scientific inquiry in drug discovery.

References

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A Technical Guide to 4-(Piperidin-1-yl)pyridin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(piperidin-1-yl)pyridin-3-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. By merging the conformational rigidity and substitution vectors of the piperidine ring with the critical hydrogen bonding capabilities of the 3-aminopyridine motif, this framework has proven exceptionally effective, particularly in the design of ATP-competitive kinase inhibitors. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, physicochemical properties, and key applications. We will dissect its mechanism of action as a kinase hinge-binder, present detailed synthetic and bioassay protocols, and analyze structure-activity relationships (SAR) through relevant case studies, offering researchers a comprehensive resource for leveraging this potent chemical entity in drug discovery programs.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of drug design, the strategic combination of well-established pharmacophoric elements is a cornerstone of innovation. The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its sp³-rich character which provides a three-dimensional architecture to escape "flatland" chemistry, improve solubility, and offer multiple vectors for chemical modification.[1][2] Concurrently, the aminopyridine scaffold has emerged as a highly versatile and effective component in molecules targeting a vast array of enzymes and receptors, owing to its unique structural and electronic properties.[3][4]

The fusion of these two motifs into this compound creates a synergistic scaffold that has garnered significant attention. The 3-amino group on the pyridine ring is perfectly positioned to act as a hydrogen bond donor and acceptor, a critical feature for engaging with the hinge region of protein kinases. The piperidine moiety, attached at the C4 position, serves as a versatile handle for tuning physicochemical properties and exploring deeper pockets within the target protein, thereby enhancing potency and selectivity.

Synthesis and Physicochemical Profile

The construction of the this compound core is crucial for its subsequent elaboration into drug candidates. The most robust and widely adopted method involves a palladium-catalyzed cross-coupling reaction.

Key Synthetic Methodology: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[5][6] Its high functional group tolerance and broad substrate scope make it the preferred method for coupling piperidine to the pyridine core. The reaction typically proceeds by coupling a protected 3-aminopyridine derivative (substituted at C4 with a halogen) with piperidine.

The general synthetic workflow can be visualized as a two-step process starting from a readily available dihalopyridine.

G cluster_0 Step 1: Selective Amination (NH3 source) cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-3-nitropyridine B 4-(Piperidin-1-yl)-3-nitropyridine A->B Piperidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat C 4-(Piperidin-1-yl)-3-nitropyridine D This compound (Target Scaffold) C->D Reducing Agent (e.g., H2, Pd/C) or Fe/HCl, SnCl2 Solvent (e.g., EtOH, EtOAc)

Caption: A common synthetic workflow for the target scaffold.

An alternative and highly efficient approach involves the direct coupling of piperidine to a 4-halo-3-aminopyridine derivative using a palladium catalyst.

G start 3-Amino-4-bromopyridine + Piperidine catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) start->catalyst Reagents product This compound catalyst->product Buchwald-Hartwig Coupling

Caption: Buchwald-Hartwig amination route to the target scaffold.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example adapted from methodologies described for similar N-arylations.[7]

Reaction: Synthesis of this compound via Buchwald-Hartwig Amination.

Materials:

  • 3-Amino-4-bromopyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked reaction vessel, add 3-amino-4-bromopyridine, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat three times.

  • Add anhydrous toluene via syringe, followed by piperidine and Pd₂(dba)₃.

  • Causality: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the subsequent reductive elimination step, which is often rate-limiting, thus ensuring high reaction efficiency.[6][7]

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Data Summary

The physicochemical properties of the core scaffold are foundational to its utility in drug design.

PropertyValue (Calculated/Estimated)Significance in Drug Design
Molecular Formula C₁₀H₁₅N₃Provides the basic atomic composition.
Molecular Weight 177.25 g/mol Low starting weight allows for significant chemical elaboration while adhering to Lipinski's Rule of Five.
cLogP 1.5 - 2.0Indicates a favorable balance of lipophilicity and hydrophilicity for oral absorption.
Topological Polar Surface Area (TPSA) 41.9 ŲSuggests good potential for cell membrane permeability and oral bioavailability.[8]
Hydrogen Bond Donors 1 (from -NH₂)Crucial for target interaction, particularly with kinase hinge regions.
Hydrogen Bond Acceptors 3 (2 from pyridine N, 1 from piperidine N)Provides multiple points for interaction with biological targets.
pKa (most basic) ~8.5-9.5 (Piperidine N)The basic piperidine nitrogen is typically protonated at physiological pH, aiding solubility.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The primary application of the this compound scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[9]

Mechanism of Action: The Kinase Hinge-Binder

Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. A key interaction within this pocket is with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The this compound scaffold is exquisitely designed to exploit this interaction.

  • The 3-amino group acts as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge region.

  • The pyridine N1 atom acts as a hydrogen bond acceptor from a backbone N-H group in the hinge region.

This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP, effectively anchoring the inhibitor in the active site.

Caption: Bidentate hydrogen bonding with the kinase hinge region.

Case Study: Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making the serine/threonine kinase Akt a prime therapeutic target. Several potent Akt inhibitors have been developed utilizing scaffolds structurally related to this compound. For instance, the clinical candidate AZD5363 (Capivasertib) incorporates a 1-(pyrrolopyrimidin-4-yl)piperidine core, which shares key interaction features.[10]

In a series developed by AstraZeneca, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold was identified as a potent and orally bioavailable inhibitor of Akt.[11] While not the exact title compound, this series perfectly illustrates the utility of the core concept.

Structure-Activity Relationship (SAR) Insights:

  • Piperidine C4 Substitution: Replacing a simple benzyl group at the C4 position of the piperidine with a carboxamide linker (as in the AZD5363 series) was critical for improving metabolic stability and oral bioavailability, overcoming the rapid clearance seen with earlier analogs.[11] This demonstrates the role of the piperidine as a platform for fine-tuning DMPK properties.

  • Pyridine Ring Analogs: The pyrrolo[2,3-d]pyrimidine core in these inhibitors serves the same hinge-binding function as the aminopyridine moiety. This highlights that isosteric replacements are well-tolerated as long as the key hydrogen bonding geometry is maintained.

  • Selectivity: Modifications on the piperidine ring and the groups extending from it are used to gain selectivity over other kinases, particularly closely related AGC family kinases like PKA and ROCK.[10][11]

Compound ReferenceCore ScaffoldTargetIC₅₀ (Akt1)Key Finding
Analog from[11] 4-amino-4-benzyl-1-(...)-piperidineAkt~10 nMPotent but high clearance in vivo.
AZD5363 Analog[10] 4-amino-1-(...)-piperidine-4-carboxamideAkt<10 nMCarboxamide linker improved oral bioavailability and metabolic stability.

Bioanalytical and In Vitro Assay Methodologies

Evaluating the potency of newly synthesized inhibitors requires robust and reliable biochemical assays. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring ADP formation. It is a two-step process.

Materials:

  • Kinase of interest (e.g., recombinant human Akt1)

  • Substrate peptide (e.g., GSK3α peptide)

  • Test compound (inhibitor) dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Add the kinase, substrate peptide, and ATP solution to the wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the desired time (e.g., 60 minutes).

  • First Step: ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Step: ADP to ATP Conversion & Luminescence: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of modular design in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and inherent ability to engage in high-affinity interactions with kinase hinge regions have established it as a truly privileged core. The case studies of successful kinase inhibitor programs built upon this and closely related frameworks underscore its value.

Future research will likely focus on several key areas:

  • Novel Target Classes: Exploring the utility of this scaffold beyond kinases, potentially for other ATP-binding proteins or targets where its specific geometry and hydrogen bonding capacity can be exploited.

  • Covalent and Allosteric Inhibition: Modifying the scaffold to incorporate reactive "warheads" for targeted covalent inhibition or to engage allosteric sites for improved selectivity.

  • Scaffold Hopping and Bioisosteric Replacement: Developing novel, non-obvious analogs that retain the key pharmacophoric features while offering unique intellectual property and improved drug-like properties.

For drug development professionals, the this compound core remains a high-value starting point for inhibitor design, offering a well-validated foundation upon which to build the next generation of targeted therapeutics.

References

  • Molecules. (2020). Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • PubMed. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Available at: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]

  • PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • Defense Technical Information Center. (1991). Piperidine Synthesis. Available at: [Link]

  • Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Google Patents. Amino-piperidine derivatives.
  • Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]

  • PubChem. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Available at: [Link]

  • ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Available at: [Link]

  • Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • National Institutes of Health. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • ACS Publications. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • National Institutes of Health. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • PubChem. 4-Aminopyridine. Available at: [Link]

  • Wikipedia. 4-Piperidone. Available at: [Link]

  • ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

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discovery of 4-(Piperidin-1-yl)pyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery & Optimization of 4-(Piperidin-1-yl)pyridin-3-amine Analogs

The This compound core represents a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors (e.g., ALK, ROS1), GPCR antagonists (Smoothened), and enzyme modulators (CH24H, LSD1).[1]

Its structural utility is derived from a specific electronic and geometric arrangement:

  • The 3-Amino Pyridine Motif: Acts as a bidentate hydrogen bond donor/acceptor pair, ideal for interacting with the "hinge region" of kinase domains (e.g., Met residue interactions).[1]

  • The 4-Piperidine Moiety: Provides a solubilizing vector that projects into the solvent-exposed region or the ribose-binding pocket, allowing for rapid diversification of physicochemical properties (LogD, pKa) without disrupting the primary binding mode.[1]

This guide details the synthetic architecture, structure-activity relationship (SAR) logic, and optimization protocols for this scaffold.

Synthetic Architecture: Construction of the Core

The synthesis of this compound analogs typically follows two distinct retrosynthetic disconnects depending on the electronic nature of the pyridine ring.

Protocol A: The SNAr / Reduction Cascade (The "Nitro" Route)

Best for: Rapid generation of libraries where the piperidine ring is varied. Mechanism: Nucleophilic aromatic substitution followed by nitro reduction.[1]

Step-by-Step Methodology:

  • SNAr Displacement:

    • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Substituted Piperidine (1.2 eq), DIPEA (2.0 eq).[1]

    • Solvent: Acetonitrile (ACN) or DMF.[1]

    • Conditions: 60°C – 80°C for 4–6 hours.

    • Causality: The nitro group at C3 activates the C4-chloride for displacement via the Meisenheimer complex.[1] The absence of the nitro group would require harsh forcing conditions or palladium catalysis.[1]

    • Checkpoint: Monitor TLC for the disappearance of the yellow 4-chloro-3-nitropyridine. The product is typically a deep yellow/orange solid.

  • Nitro Reduction (Chemoselective):

    • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).[1]

    • Solvent: Ethanol/Water (4:1).[1]

    • Conditions: Reflux (80°C) for 2 hours.

    • Why Fe/NH4Cl? Unlike catalytic hydrogenation (H2/Pd-C), this method avoids reducing the pyridine ring or dehalogenating sensitive substituents (e.g., if Cl/Br are present elsewhere).[1]

    • Workup: Filter through Celite (hot) to remove iron oxides.[1] The filtrate contains the target 3-amino-4-piperidinylpyridine.[1]

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated pyridines or when the 3-position contains sensitive functional groups other than nitro.[1]

  • Catalyst System: Pd2(dba)3 / Xantphos or RuPhos.[1]

  • Base: Cs2CO3 or NaOtBu.[1]

  • Solvent: 1,4-Dioxane (anhydrous), 100°C.

Visualization: Synthetic Workflow & Decision Logic

The following diagram illustrates the decision matrix for synthesizing this core, highlighting the divergence based on substrate reactivity.

Synthesis_Workflow Start Target: this compound Substrate Starting Material Selection Start->Substrate Route_A Route A: Activated Substrate (4-Chloro-3-nitropyridine) Substrate->Route_A Electron Deficient (NO2) Route_B Route B: Deactivated Substrate (4-Halo-3-protected-amine) Substrate->Route_B Electron Neutral/Rich Step_A1 Step 1: S_NAr Displacement (Piperidine, DIPEA, 60°C) Route_A->Step_A1 Step_B1 Step 1: Pd-Catalyzed Amination (Pd2(dba)3, Xantphos, 100°C) Route_B->Step_B1 Step_A2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step_A1->Step_A2 Final Purified Scaffold (Ready for SAR) Step_A2->Final Step_B2 Step 2: Deprotection (If required) Step_B1->Step_B2 Step_B2->Final

Figure 1: Decision tree for the synthesis of the 4-amino-piperidine-pyridine core. Route A is preferred for scale-up due to lower cost and ease of purification.[1]

Medicinal Chemistry: SAR & Optimization Strategy

Once the core is synthesized, optimization focuses on three vectors: the Hinge Interface (C3-Amine) , the Solvent Front (Piperidine) , and the Lipophilic Pocket (C5/C6 Pyridine) .[1]

A. The Hinge Binder (C3-Amine)

In kinase inhibitors (e.g., ROS1, ALK), the C3-amino group often functions as a hydrogen bond donor to the backbone carbonyl of the hinge region.[1]

  • Modification: Acylation of the C3-amine (forming an amide) usually destroys hinge binding capability in Type I inhibitors but creates opportunities for Type II inhibitors (binding the DFG-out conformation) or allosteric modulators.[1]

  • Data Insight: Free amines (

    
    ) typically show higher affinity for the active kinase conformation compared to 
    
    
    
    -methylated analogs due to steric penalties in the tight ATP pocket.[1]
B. The Solvent Front (Piperidine Ring)

The piperidine ring at C4 is the primary handle for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

ModificationEffect on Physicochemical PropertiesBiological Consequence
4-Methylpiperidine Increases Lipophilicity (+cLogP)Improved membrane permeability; potential metabolic soft spot.[1]
4-Hydroxypiperidine Lowers cLogP; H-bond DonorReduced permeability; improved solubility; potential for Phase II conjugation.[1]
Morpholine (Bioisostere) Lowers pKa of Pyridine NReduced hERG liability; often lowers potency due to loss of basicity.[1]
Spiro-cycles Increases Fsp3 (3D complexity)Improved metabolic stability (blocks oxidation); enhanced selectivity.[1]
C. Metabolic Stability (The "Soft Spot")

The piperidine ring is prone to oxidative metabolism (P450-mediated hydroxylation) at the


-carbon or 

-oxidation.[1]
  • Solution: Introduce fluorine atoms (

    
     or 
    
    
    
    ) or gem-dimethyl groups at the 3- or 4-position of the piperidine ring to block metabolic sites.[1]

Case Study: Optimization for CH24H Inhibition

A recent high-impact application of this scaffold was in the discovery of Cholesterol 24-Hydroxylase (CH24H) inhibitors, a target for neurological disorders.[1]

The Challenge: Early hits containing the pyridine-amine core showed high potency but poor brain penetration (low


).[1]

The Solution (Data-Driven): Researchers utilized a Ligand-Lipophilicity Efficiency (LLE) guided optimization.[1]

  • Starting Point: this compound core.[1]

  • Optimization: Substitution of the piperidine with 4-methyl-1-pyrazolyl derivatives (bioisosteric replacement) and introduction of a trifluoromethyl group.[1]

  • Result: Compound 17 (from Reference 1) achieved an

    
     with significant reduction in 24S-hydroxycholesterol levels in mouse brain models.[1]
    

Signaling Pathway Context: The following diagram illustrates where this inhibitor intervenes in the cholesterol metabolism pathway.

CH24H_Pathway Cholesterol Cholesterol (Brain) CH24H CH24H Enzyme (CYP46A1) Cholesterol->CH24H Substrate Product 24S-Hydroxycholesterol (24HC) CH24H->Product Metabolism Inhibitor 4-(Piperidinyl)pyridin-3-amine Analog (Inhibitor) Inhibitor->CH24H Inhibition (IC50 = 8.5 nM) Homeostasis Brain Cholesterol Homeostasis Product->Homeostasis Regulation

Figure 2: Mechanism of action for CH24H inhibitors.[1][2] The scaffold blocks the conversion of cholesterol to 24HC, modulating brain cholesterol turnover.[1][3]

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry).[1] URL:[Link][1]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Source: MDPI (International Journal of Molecular Sciences).[1] URL:[Link][1][4]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. Source: PubMed / NIH.[1] URL:[Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9][10][11] URL:[Link]

Sources

An In-Depth Technical Guide to 4-(Piperidin-1-yl)pyridin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. Similarly, the aminopyridine framework is a privileged structure, imparting crucial hydrogen bonding capabilities and acting as a key pharmacophore in numerous biologically active molecules. The convergence of these two structural motifs in 4-(piperidin-1-yl)pyridin-3-amine creates a unique building block with significant potential for the synthesis of novel drug candidates across various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Commercial Availability

This compound is readily available for research and development purposes from a variety of chemical suppliers. It is typically offered as a solid, with purities generally exceeding 95%. The compound is also available as its dihydrochloride salt, which may offer enhanced stability and solubility in certain applications.[1] Below is a summary of prominent suppliers and their product offerings.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
BLDpharm This compound52311-36-1C10H15N3-Requires cold-chain transportation.[1]
ChemScene 2-(Piperidin-1-yl)pyridin-3-amine5028-14-8C10H15N3≥98%[2]
Sigma-Aldrich This compound dihydrochloride1707575-97-0C10H15N3 · 2HCl-Dihydrochloride salt form.
BOC Sciences 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride1193388-86-1C10H15N3 · HCl-Hydrochloride salt form.[]
Ambeed 3-(Piperidin-1-yl)pyridine90872-73-4C10H14N2-A related structural analog.[4]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted aminopyridines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor with piperidine, followed by the reduction of a nitro group to the desired amine.

A proposed synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway A 4-Chloro-3-nitropyridine C 4-(Piperidin-1-yl)-3-nitropyridine A->C SNAr Reaction (e.g., K2CO3, DMF, heat) B Piperidine D This compound C->D Nitro Group Reduction (e.g., H2, Pd/C or Fe/HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine (SNAr Reaction)

  • To a solution of 4-chloro-3-nitropyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(piperidin-1-yl)-3-nitropyridine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Dissolve 4-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active compounds. The piperidine ring can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the aminopyridine moiety can act as a crucial hydrogen bond donor and acceptor.

While specific drugs derived directly from this starting material are not yet on the market, the core structure is present in numerous patented compounds with potential therapeutic applications. For instance, derivatives of aminopyridines and piperidines are being investigated as inhibitors of various kinases, which are key targets in oncology.[5] The 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, which shares structural similarities, has been explored for the development of selective inhibitors of protein kinase B (Akt).[5]

The general workflow for utilizing such a building block in a drug discovery program is depicted below:

G cluster_0 Drug Discovery Workflow A This compound (Building Block) B Library Synthesis (e.g., Amide Coupling, Alkylation) A->B Chemical Modification C High-Throughput Screening B->C Compound Collection D Hit Identification C->D Biological Activity E Lead Optimization D->E Structure-Activity Relationship F Preclinical Development E->F Improved Potency & Properties

Caption: Role of building blocks in the drug discovery pipeline.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Estimated Value
Molecular Weight 177.25 g/mol
Molecular Formula C10H15N3
XlogP 1.1[6]
Boiling Point ~337.5 °C (Predicted)[7]
pKa ~9.98 (Predicted for the piperidinyl nitrogen)[7]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt should exhibit higher aqueous solubility.
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The piperidine protons would be observed as multiplets in the upfield region (δ 1.5-3.5 ppm). The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the pyridine and piperidine ring carbons. The pyridine carbons would resonate in the aromatic region (δ 120-160 ppm), while the piperidine carbons would be in the aliphatic region (δ 20-60 ppm).

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z 177 or 178, respectively.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in the field of drug discovery. Its unique combination of a piperidine and an aminopyridine moiety provides a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways. While detailed experimental data on its properties are somewhat limited, this guide provides a solid foundation of its commercial availability, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for researchers and drug development professionals.

References

  • Giang, Y. T., et al. (2023).
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2249.
  • SpectraBase. 4-(3'-PIPERIDINYL)-PYRIDINE. Available at: [Link]

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  • Sobarzo-Sánchez, E., et al. (2004). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(10), 896-900.
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An In-Depth Technical Guide to the Predicted ADME Properties of 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity properties of the novel chemical entity, 4-(Piperidin-1-yl)pyridin-3-amine. In the absence of extensive empirical data for this specific molecule, this document leverages established in silico predictive models and structure-activity relationships derived from its core chemical moieties—a piperidine ring and a pyridin-3-amine scaffold. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making, guide experimental design, and anticipate the pharmacokinetic profile of this compound.

Introduction: The Critical Role of ADME in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. A molecule's ADME profile dictates its concentration and persistence in the body, which are critical determinants of its efficacy and safety. Early and accurate prediction of these properties is therefore paramount to de-risk drug development programs, saving considerable time and resources.[1]

This guide focuses on this compound, a compound of interest due to its structural motifs that are prevalent in many biologically active molecules. The piperidine scaffold is a common feature in numerous approved drugs, while the aminopyridine core is also a key pharmacophore.[2][3] Understanding the interplay of these structural features is key to predicting the overall ADME profile of the molecule.

Molecular and Physicochemical Properties: The Foundation of ADME

The fundamental physicochemical properties of a molecule are the primary determinants of its ADME characteristics. For this compound, these properties are predicted as follows:

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [4]
logP (Octanol/Water Partition Coefficient) 1.5 (estimated)
Topological Polar Surface Area (TPSA) 42.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

These properties are crucial for evaluating the "drug-likeness" of a compound, often assessed using frameworks like Lipinski's Rule of Five.[5][6]

Lipinski's Rule of Five: A "Rule of Thumb" for Oral Bioavailability

Lipinski's Rule of Five provides a set of simple molecular descriptors that can predict the likelihood of a compound being orally bioavailable.[7] The rules are:

  • Molecular weight ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Analysis of this compound:

Based on the predicted physicochemical properties, this compound adheres to all of Lipinski's rules, suggesting a high probability of good oral absorption.[8]

Predicted ADME Profile

The following sections detail the predicted ADME properties of this compound, based on its structural features and data from analogous compounds.

Absorption

Good oral absorption is a desirable characteristic for many drug candidates. The low molecular weight and adherence to Lipinski's Rule of Five suggest that this compound is likely to be well-absorbed.

  • Solubility: The presence of nitrogen atoms in both the piperidine and pyridine rings suggests that the compound will have a degree of aqueous solubility, which is favorable for dissolution in the gastrointestinal tract. Piperidine itself is miscible with water.

  • Permeability: The predicted logP of 1.5 indicates a balance between lipophilicity and hydrophilicity, which is often optimal for passive diffusion across the intestinal membrane.

Distribution

Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

  • Plasma Protein Binding (PPB): The extent of PPB is difficult to predict from structure alone. However, compounds with moderate lipophilicity often exhibit moderate plasma protein binding. High PPB can limit the free fraction of the drug available to exert its pharmacological effect.

  • Volume of Distribution (Vd): The basic nitrogen atoms in the molecule are likely to be protonated at physiological pH, which can lead to sequestration in acidic tissues and a larger volume of distribution.

Metabolism

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The metabolism of this compound is likely to involve the following pathways:

  • Cytochrome P450 (CYP) Enzymes: The piperidine and pyridine rings are potential sites for oxidation by CYP enzymes. N-dealkylation of the piperidine ring is a common metabolic pathway for piperidine-containing compounds.

  • Phase II Conjugation: The primary amine on the pyridine ring is a potential site for conjugation reactions, such as glucuronidation or sulfation.

The following diagram illustrates the potential metabolic pathways:

Metabolic Pathways This compound This compound Oxidation (CYP-mediated) Oxidation (CYP-mediated) This compound->Oxidation (CYP-mediated) Phase I Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) This compound->Conjugation (e.g., Glucuronidation) Phase II Hydroxylated Metabolites Hydroxylated Metabolites Oxidation (CYP-mediated)->Hydroxylated Metabolites N-dealkylation N-dealkylation Oxidation (CYP-mediated)->N-dealkylation Glucuronide Conjugate Glucuronide Conjugate Conjugation (e.g., Glucuronidation)->Glucuronide Conjugate

Figure 1: Potential Metabolic Pathways

Excretion

The primary routes of excretion for small molecule drugs are renal (urine) and biliary (feces). The relatively polar nature of the parent compound and its potential metabolites suggests that renal excretion is likely to be a significant pathway.

Predicted Toxicity

Early assessment of potential toxicity is crucial. In silico models can predict a range of toxicities based on structural alerts and comparisons to known toxic compounds.[9][10]

  • hERG Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery, as its inhibition can lead to life-threatening cardiac arrhythmias.[11] The potential for hERG inhibition by this compound should be evaluated.

  • Genotoxicity: The aminopyridine moiety is not a common structural alert for mutagenicity. However, in silico models and subsequent experimental assays are necessary to confirm the absence of genotoxic potential.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. In silico models can provide an initial assessment of hepatotoxicity risk.

Experimental Validation: A Self-Validating System

While in silico predictions are invaluable for early-stage assessment, experimental validation is essential to confirm the predicted ADME properties.[12] The following is a proposed workflow for the experimental characterization of this compound.

ADME Experimental Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Solubility Assay Solubility Assay PAMPA PAMPA Solubility Assay->PAMPA Caco-2 Permeability Caco-2 Permeability PAMPA->Caco-2 Permeability Plasma Protein Binding Plasma Protein Binding Caco-2 Permeability->Plasma Protein Binding Liver Microsomal Stability Liver Microsomal Stability Plasma Protein Binding->Liver Microsomal Stability Blood-Plasma Partitioning Blood-Plasma Partitioning hERG Assay hERG Assay Liver Microsomal Stability->hERG Assay Hepatocyte Stability Hepatocyte Stability Metabolite Identification Metabolite Identification Cytotoxicity Assay Cytotoxicity Assay Ames Test (Genotoxicity) Ames Test (Genotoxicity) In Silico Predictions In Silico Predictions In Silico Predictions->Solubility Assay

Figure 2: Experimental ADME Workflow

Experimental Protocols

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[13][14]

Protocol:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[15]

  • The donor wells are filled with a solution of the test compound in a buffer at a specific pH.

  • The acceptor plate, containing buffer, is placed in contact with the filter plate.

  • The assembly is incubated for a defined period (e.g., 4-16 hours).[16]

  • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of the intestinal barrier.[17][18]

Protocol:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

  • The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Samples are taken from the opposite side at various time points.

  • The concentration of the compound is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the potential for active efflux.[18]

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of CYP enzymes.

Protocol:

  • The test compound is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

The potential for a compound to inhibit the hERG channel is a critical safety assessment.[19]

Protocol:

  • A cell line stably expressing the hERG channel is used.

  • The whole-cell patch-clamp technique is employed to measure the hERG potassium current.

  • The cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined.[20]

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable ADME properties, including good predicted oral absorption and a molecular size and polarity that are within the range of typical orally administered drugs. The predicted metabolic pathways involve common routes of biotransformation. However, potential liabilities, such as hERG inhibition and the potential for drug-drug interactions via CYP enzyme inhibition, must be carefully evaluated experimentally. The experimental workflow and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this molecule's ADME profile, enabling a data-driven approach to its further development.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • SCFBio-IITD. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • Frimayanti, N., Nasution, M. R., & Syah, A. F. (2023). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. Pharmacy Education, 23(4), 1-6. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-amine. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., Al-Ghamdi, M. A., Osman, H., & Al-Agamy, M. H. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of King Saud University - Science, 33(4), 101416. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) in silico Design, ADME Prediction, Molecular Docking, Synthesis of Novel Triazoles, Indazoles & Aminopyridines and in vitro Evaluation of Antitubercular Activity. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Jean, L., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112290. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 309. [Link]

  • El-Naggar, M., Al-Harbi, N. O., Abdel-Aziz, M., & El-Sayed, M. A. A. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640–1655. [Link]

  • ResearchGate. (n.d.). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. [Link]

  • JSciMed Central. (2018, May 18). In Silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(4-PHENOXYPHENYL)-1-((3R)-PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (R/S)-. Retrieved from [Link]

  • Wilson, A. G. E. (Ed.). (2011). New Horizons in Predictive Toxicology: Current Status and Application. Royal Society of Chemistry. [Link]

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  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

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  • ResearchGate. (2025, August 7). ADME of Biologics-What Have We Learned from Small Molecules?. [Link]

  • National Institutes of Health. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Piperidinecarboxamide, 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-. Retrieved from [Link]

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Methodological & Application

Application Note: 4-(Piperidin-1-yl)pyridin-3-amine as a Building Block for PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(piperidin-1-yl)pyridin-3-amine (and its morpholine analogue) represents a "privileged structure" in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors. This building block functions as a critical hinge-binding motif , mimicking the adenine ring of ATP within the kinase active site.

This guide provides a comprehensive technical workflow for researchers utilizing this building block. It covers the de novo synthesis of the scaffold, strategies for its incorporation into larger drug cores (SAR expansion), and validated biochemical protocols for assessing PI3K inhibitory potency.[1]

Scientific Rationale & Mechanism of Action[2]

The "Privileged" Nature of the Scaffold

In the ATP-binding pocket of PI3K isoforms (α, β, γ, δ), the "hinge region" (connecting the N- and C-lobes) is the primary anchor point for small molecule inhibitors.[1]

  • H-Bond Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of Val851 (in PI3Kα numbering).[1]

  • H-Bond Donor: The exocyclic C3-amine donates a hydrogen bond to the backbone carbonyl of Glu849 (or equivalent residues).

  • Solubility & Pharmacokinetics: The piperidine ring at the C4 position projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and metabolic stability compared to planar aromatic rings.

Structural Biology Visualization

The following diagram illustrates the interaction logic and the synthetic pathway to access this core.

PI3K_Scaffold_Logic cluster_0 Hinge Region Interaction (PI3K) cluster_1 Synthetic Route Val851 Val851 (Backbone NH) Scaffold This compound (Building Block) Val851->Scaffold H-Bond (Acceptor) Glu849 Glu849 (Backbone C=O) Scaffold->Glu849 H-Bond (Donor) Start 4-Chloro-3-nitropyridine Inter Intermediate: 4-(Piperidin-1-yl)-3-nitropyridine Start->Inter Piperidine, Et3N SNAr, 0°C -> RT Final Target: This compound Inter->Final H2, Pd/C or Fe/NH4Cl (Reduction)

Caption: Figure 1. Left: Hinge binding mode of the aminopyridine scaffold in the PI3K active site. Right: Two-step synthetic pathway from commercial starting materials.

Chemical Synthesis Protocol

Objective: Synthesis of this compound from 4-chloro-3-nitropyridine. Scale: 10 mmol (adaptable to gram-scale).

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nitro group at C3 and the pyridine nitrogen.

Reagents:

  • 4-Chloro-3-nitropyridine (1.58 g, 10 mmol)[1]

  • Piperidine (1.1 mL, 11 mmol, 1.1 equiv)[1]

  • Triethylamine (Et3N) (2.1 mL, 15 mmol, 1.5 equiv)[1]

  • Dichloromethane (DCM) or Acetonitrile (ACN) (20 mL)[1]

Procedure:

  • Dissolve 4-chloro-3-nitropyridine in DCM (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath (critical to prevent exotherm-related impurities).

  • Add Et3N, followed by the dropwise addition of piperidine over 10 minutes.

  • Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The product (nitro-intermediate) is usually a bright yellow/orange solid.[1]

  • Workup: Dilute with DCM (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na2SO4 and concentrate.

  • Yield: Typically >90%. Yellow solid.

Step 2: Nitro Reduction

Method A: Catalytic Hydrogenation (Cleanest)

  • Reagents: 10% Pd/C (10 wt%), H2 balloon, Methanol (MeOH).

  • Procedure: Dissolve intermediate in MeOH. Add Pd/C carefully under Argon.[1] Purge with H2. Stir for 3–12 hours. Filter through Celite.

  • Note: Aminopyridines can oxidize; store under inert gas.

Method B: Iron/Ammonium Chloride (Robust for Halogenated Analogs) [1]

  • Reagents: Iron powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (4:1).[1]

  • Procedure: Reflux at 80°C for 2 hours. This method preserves other halogens (e.g., if a Br is present at C6 for later coupling) which might be cleaved by Pd/H2.[1]

Medicinal Chemistry Application: Scaffold Elaboration

Once synthesized, the building block is rarely used "as is" but is coupled to a core scaffold (e.g., pyrimidine, quinazoline, or triazine) to extend into the affinity pocket.[1]

Strategy: Urea/Amide Linkage

The C3-amine is moderately nucleophilic. It can be reacted with isocyanates or acyl chlorides to form urea/amide linkers, a common feature in PI3K inhibitors (e.g., Gedatolisib analogues).[1]

Strategy: Buchwald-Hartwig Coupling

To connect this building block to an aryl halide core (e.g., 6-bromoquinazoline):

Standard Conditions:

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%)[1]

  • Base: Cs2CO3 (2 equiv)[1]

  • Solvent: 1,4-Dioxane, 100°C, 12h.

  • Why: Xantphos is preferred for aminopyridines to prevent catalyst poisoning by the pyridine nitrogen.

Biological Validation Protocol: PI3K Biochemical Assay

Objective: Determine the IC50 of the synthesized inhibitor against PI3Kα (p110α/p85α). Method: ADP-Glo™ Kinase Assay (Promega) - Luminescent detection of ADP formed during the kinase reaction.

Reagents Preparation
ComponentConcentration / Details
Kinase Buffer 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.[1]
Substrate PIP2:PS Lipid Substrate (sonicated to form liposomes).[1]
ATP Ultrapure ATP (Km for PI3Kα is approx. 50 µM; use 10–25 µM for screening).[1]
Enzyme Recombinant PI3Kα (p110α/p85α complex).[1]
Assay Workflow
  • Compound Dilution: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Echo acoustic dispenser or pin tool).

  • Enzyme Addition: Add 2.5 µL of PI3Kα enzyme (0.5 ng/µL final) in Kinase Buffer. Incubate 10 min at RT (allows compound-enzyme binding).

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix (Final: 50 µM PIP2, 25 µM ATP).

  • Incubation: Incubate for 60 minutes at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis
  • Normalization: Calculate % Inhibition =

    
    .[1]
    
    • Max Signal: Enzyme + Substrate + DMSO (No inhibitor).[1]

    • Min Signal: No Enzyme (Background).[1]

  • Curve Fitting: Fit using a 4-parameter logistic equation (GraphPad Prism or XLfit) to determine IC50.[1]

Troubleshooting & Expert Tips

  • Synthesis - Regioselectivity: In Step 1 (SNAr), if using 2,4-dichloro-5-nitropyridine, the substitution favors the 4-position (sterics/electronics), but temperature control (0°C) is vital to avoid 2,4-disubstitution.[1]

  • Purification: Aminopyridines are polar and basic. When using silica chromatography, add 1% Triethylamine or 1-2% MeOH/NH3 to the eluent to prevent streaking.

  • Assay Interference: The pyridine amine can sometimes fluoresce. The ADP-Glo (luminescence) format is chosen specifically to avoid this interference common in fluorescence intensity assays.[1]

References

  • Synthesis of Aminopyridine Intermediates

    • Title: Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.[2][3]

    • Source: Bioorganic & Medicinal Chemistry.[2][3][4][5]

    • URL:[Link][1][2]

  • PI3K Hinge Binding Structural Biology

    • Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.[6][7]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link][1]

  • Assay Protocols (ADP-Glo)
  • General PI3K Inhibitor Reviews

    • Title: PI3K inhibitors: review and new strategies.[4][8]

    • Source: Chemical Science (RSC).[1]

    • URL:[Link][1]

Sources

Application Note: High-Precision N-Arylation of 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-arylation of 4-(piperidin-1-yl)pyridin-3-amine represents a classic "privileged scaffold" challenge in medicinal chemistry. This substrate features a collision of favorable and unfavorable properties:[1]

  • Electronic Activation (Favorable): The piperidine ring at the C4 position acts as a strong electron-donating group (EDG) via resonance, significantly enhancing the nucleophilicity of the C3-amino group compared to a bare 3-aminopyridine.

  • Steric Hindrance (Unfavorable): The bulky piperidine ring is ortho to the reaction site. This creates a "steric wall" that impedes the approach of the metal center during the transmetallation/amine coordination step of catalytic cycles.

  • Chelation Risks: The substrate possesses three nitrogen atoms capable of coordinating to transition metals (Pd or Cu), potentially leading to catalyst poisoning or off-cycle resting states.

Objective: This guide provides a robust, field-tested protocol for coupling this hindered amine with aryl halides, prioritizing Buchwald-Hartwig Palladium Catalysis as the gold standard, while offering SNAr as a metal-free alternative for electron-deficient partners.

Core Methodology: Buchwald-Hartwig Cross-Coupling[2][3]

For sterically demanding primary amines, the choice of ligand is the single most critical variable. Standard ligands like triphenylphosphine or even BINAP often fail here. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are specifically engineered to facilitate reductive elimination in crowded systems.

Reaction Scheme

Substrate: this compound (1 ) Coupling Partner: Aryl Halide (Ar-X, where X = Br, I, Cl) Catalyst System: Pd source + Bulky Phosphine Ligand Product: N-Aryl-4-(piperidin-1-yl)pyridin-3-amine (2 )

Reagent Selection & Stoichiometry[4]
ComponentRecommended ReagentEquiv.Rationale
Catalyst Precursor Pd₂(\text{dba})₃ or Pd(OAc)₂ 0.02–0.05Pd(0) source. Pd(OAc)₂ is reduced in situ by the phosphine/amine.
Ligand (Primary) BrettPhos 0.04–0.10Gold Standard. Exceptionally bulky; promotes coupling of primary amines with hindered aryl halides.
Ligand (Alternative) RuPhos 0.04–0.10Excellent for secondary amines but also highly effective for hindered primary amines.
Base NaOtBu 1.5–2.0Strong base required to deprotonate the Pd-bound amine complex.
Base (Mild) Cs₂CO₃ 2.0–3.0Use if the aryl halide contains base-sensitive groups (e.g., esters, nitriles).
Solvent 1,4-Dioxane or Toluene N/ANon-polar/weakly polar aprotic solvents minimize catalyst chelation by solvent.
Step-by-Step Protocol

Pre-requisites: All glassware must be oven-dried. Reagents must be handled under an inert atmosphere (Argon or Nitrogen).

  • Charge the Vessel: In a glovebox or under a flow of Nitrogen, add:

    • Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%)

    • BrettPhos (10.7 mg, 0.02 mmol, 4 mol%)

    • Note: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 minutes is often beneficial.

    • This compound (88.6 mg, 0.50 mmol, 1.0 equiv)

    • Aryl Bromide (0.55 mmol, 1.1 equiv)

    • NaOtBu (72 mg, 0.75 mmol, 1.5 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

    • Critical: If the amine is an oil, add it as a solution in dioxane here.

  • Degassing: Sparge the mixture with Nitrogen for 5–10 minutes or use the freeze-pump-thaw method (3 cycles).

  • Reaction: Seal the vial (crimp cap or Teflon screw cap). Heat to 100 °C for 12–18 hours.

    • Monitoring: Check TLC at 2 hours. If no conversion, raise temperature to 110 °C.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with Water (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (start 100:0, gradient to 95:5). The pyridine nitrogen makes the product polar; MeOH is usually required.

Alternative Route: SNAr (Nucleophilic Aromatic Substitution)

Applicability: ONLY valid if the Aryl Halide partner is highly electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine, 4-chloropyridine).

Protocol:

  • Dissolve this compound (1.0 equiv) in DMF or DMSO .

  • Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 15 min to generate the amide anion (deprotonated amine).

    • Note: The bulky piperidine makes the N-H more acidic than a standard amine, facilitating deprotonation.

  • Add the electrophile (Aryl Halide, 1.1 equiv).

  • Heat to 80–120 °C .

  • Caution: This method is harsher and less tolerant of functional groups than the Pd-catalyzed route.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the experimenter must validate the reaction progress using specific checkpoints.

Analytical Checkpoints
CheckpointObservation (Success)Observation (Failure/Issue)
TLC (Silica) SM (Amine): Low Rf, stains with Ninhydrin (purple/brown). Product: Higher Rf, UV active, likely fluorescent (blue/green).Streaking: Decomposition. No Movement: Catalyst poisoning (SM remains).
LC-MS M+1 Peak: Clear mass corresponding to Product. Purity: >90% UV area.M+H (SM): Reaction stalled. M+Ar: Double arylation (rare due to sterics).
1H NMR NH Signal: Sharp singlet (SM, ~3-5 ppm) shifts downfield (>6 ppm) or becomes broad. Aromatic Region: New peaks corresponding to the aryl partner.Broad Humps: Paramagnetic Pd residues remaining (needs metal scavenger resin).
Troubleshooting Guide
  • Problem: No conversion after 12 hours.

    • Root Cause:[5][6][7][8] Catalyst poisoning by the pyridine/piperidine nitrogens.

    • Solution: Increase catalyst loading to 5-10 mol%. Switch to Xantphos (chelating ligand) which is more resistant to displacement by substrate nitrogens.

  • Problem: Low yield, significant starting material remaining.

    • Root Cause:[5][6][7][8] Incomplete oxidative addition due to sterics.

    • Solution: Switch to Pd-PEPPSI-IPr precatalyst (NHC ligand) which is extremely active for hindered substrates.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in facilitating the reductive elimination step, which is the rate-determining step (RDS) for hindered amines.

BuchwaldMechanism cluster_sterics Critical Failure Point Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Clash Zone) OxAdd->AmineCoord + Substrate Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex Product N-Arylated Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle for sterically hindered amines. The 'Amine Coordination' step is the bottleneck where the ortho-piperidine group creates resistance, requiring bulky ligands (BrettPhos) to shield the metal center.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-(Piperidin-1-yl)pyridin-3-amine, a key building block in contemporary drug discovery and development. Recognizing the importance of this scaffold, which is prevalent in a variety of pharmacologically active agents, this guide details two robust synthetic strategies: classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The narrative emphasizes the underlying chemical principles, process optimization, scalability factors, and critical safety protocols. Detailed, step-by-step procedures are provided to enable researchers, chemists, and drug development professionals to confidently and efficiently produce this vital intermediate on a large scale.

Introduction and Strategic Overview

This compound is a substituted aminopyridine that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure combines a reactive primary amine on the pyridine ring, suitable for further elaboration, with a sterically influential piperidine moiety. The efficient production of this compound in high purity and on a kilogram scale is therefore a critical objective for process chemistry departments.

The primary challenge in its synthesis lies in the selective formation of the C-N bond between the C4 position of the pyridine ring and the nitrogen of piperidine. This guide evaluates the two most industrially relevant approaches to achieve this transformation.

Synthetic Approach Analysis

The choice of synthetic route for large-scale production is a balance of yield, purity, cost, safety, and environmental impact.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a leaving group (typically a halide) at the C4 position of the pyridine ring by piperidine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. For large-scale campaigns, SNAr is often favored due to its operational simplicity, lack of expensive metal catalysts, and more straightforward purification, provided that a sufficiently reactive substrate is used and reaction conditions are optimized.

  • Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation.[1] It offers high efficiency, excellent functional group tolerance, and generally milder reaction conditions compared to SNAr.[2] However, its application on a large scale introduces challenges related to the cost of the palladium catalyst and specialized phosphine ligands, as well as the critical need to remove residual palladium from the final product to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).

Comparative Strategy Table
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (or base-mediated)Palladium catalyst and phosphine ligand
Cost Lower reagent costHigher reagent cost (precious metal, ligand)
Reaction Conditions Often requires high temperatures (120-180 °C)Milder temperatures (80-120 °C)
Yield & Selectivity Variable; can be high with activated substratesGenerally high to excellent yields
Purification Simpler; no metal removal requiredComplex; requires dedicated metal scavenging steps
Scalability StraightforwardRequires strict inert atmosphere control
Key Advantage Cost-effective and operationally simpleHigh efficiency and broad substrate scope

Process Chemistry Workflow

The logical flow for producing this compound is a multi-stage process that begins with raw material qualification and proceeds through reaction, workup, isolation, and final purification.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Isolation & Purification A Raw Material Input (4-Chloropyridin-3-amine, Piperidine) B Reactor Charging & Setup (Solvent, Base) A->B C SNAr Reaction (Controlled Heating) B->C D Reaction Quench (Water Addition) C->D Reaction Complete E Liquid-Liquid Extraction (Organic Solvent) D->E F Solvent Removal (Rotary Evaporation) E->F G Crystallization (Crude Product in Hot Solvent) F->G H Final Product Isolation (Filtration & Drying) G->H I QC Analysis (Purity, Identity) H->I

Caption: Overall workflow for the large-scale synthesis and purification.

Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a robust and scalable procedure starting from commercially available 4-chloropyridin-3-amine.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the electron-deficient C4 position of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the ring nitrogen. In the second step, the chloride leaving group is eliminated, restoring aromaticity and forming the final product.

G cluster_0 SNAr Mechanism start 4-Chloropyridin-3-amine + Piperidine intermediate Meisenheimer Complex (Addition Intermediate) start->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of Cl-

Caption: Simplified mechanism of the SNAr reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloropyridin-3-amine98%+CommercialStarting material
Piperidine99%+CommercialNucleophile and reactant
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialBase to neutralize HCl
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercialHigh-boiling polar aprotic solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
Brine (Saturated NaCl)-In-houseFor aqueous washes
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent
Equipment
20 L Jacketed Glass Reactor--With overhead stirrer, condenser, thermocouple, and nitrogen inlet
Heating/Cooling Circulator--For precise temperature control
50 L Separatory Funnel--For extraction
Large-Scale Rotary Evaporator--For solvent removal
Filtration Apparatus--Buchner funnel, filter flask
Vacuum Oven--For drying final product
Step-by-Step Synthesis Protocol (1 kg Scale)

Safety First: Before starting, review the Safety Data Sheets (SDS) for all reagents. This procedure must be conducted in a walk-in fume hood with appropriate engineering controls. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, a face shield, and a flame-retardant lab coat.

  • Reactor Setup:

    • Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

    • Equip the reactor with a mechanical overhead stirrer, a reflux condenser with a nitrogen bubbler, and a calibrated thermocouple.

  • Charging Reagents:

    • To the reactor, add 4-chloropyridin-3-amine (1.00 kg, 7.78 mol).

    • Add anhydrous potassium carbonate (1.61 kg, 11.67 mol, 1.5 equiv).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 L).

    • Begin stirring the slurry at 150-200 RPM to ensure good mixing.

    • Carefully add piperidine (1.16 L, 11.67 mol, 1.5 equiv) to the mixture. A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to 140 °C using the circulating bath.

    • Maintain the internal temperature at 140-145 °C for 12-18 hours.

    • Monitor the reaction progress by taking small aliquots every 2-3 hours and analyzing by HPLC or TLC (e.g., Mobile Phase: 10% Methanol in Dichloromethane) until the starting material is consumed (<1% remaining).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Slowly and carefully quench the reaction by adding deionized water (10 L). Caution: This may be slightly exothermic.

    • Transfer the resulting aqueous slurry to a 50 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 5 L).

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (2 x 4 L) to remove residual NMP and salts.

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous sodium sulfate (approx. 500 g), stir for 30 minutes, and then filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

Purification by Crystallization
  • Solvent Selection: A solvent system of isopropanol and heptane is effective for crystallization.

  • Procedure:

    • Transfer the crude product to a clean, appropriately sized vessel.

    • Add a minimal amount of hot isopropanol (approx. 2-3 L, heated to ~60 °C) with stirring until the solid completely dissolves.

    • Slowly cool the solution to room temperature.

    • Once crystal formation begins, continue to cool the mixture to 0-5 °C in an ice bath and hold for at least 2 hours to maximize precipitation.

    • Collect the solid product by filtration through a Buchner funnel.

    • Wash the filter cake with a small amount of cold heptane (2 x 500 mL).

    • Dry the purified solid in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Results
  • Yield: 1.10 - 1.25 kg (80-90% yield).

  • Appearance: Off-white to light tan crystalline solid.

  • Purity: >98% by HPLC.

Alternative Protocol: Buchwald-Hartwig Amination

While the SNAr protocol is robust, the Buchwald-Hartwig amination is an excellent alternative if higher yields under milder conditions are required.

  • Typical Conditions: The reaction would involve 4-chloropyridin-3-amine (1.0 equiv), piperidine (1.2-1.5 equiv), a palladium source like Pd₂(dba)₃ (0.5-2 mol%), a suitable phosphine ligand such as Xantphos or a biarylphosphine (1-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).

  • Solvent: Anhydrous toluene or dioxane is commonly used.

  • Temperature: The reaction is typically run at 80-110 °C under a strict inert (argon or nitrogen) atmosphere.

  • Challenges: The primary drawback on a large scale is the need for subsequent purification steps to remove palladium to <10 ppm, often involving treatment with activated carbon, silica-based metal scavengers, or specialized chelating agents.

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be managed through rigorous safety protocols.

ReagentPrimary HazardsHandling Precautions
Piperidine Flammable liquid, Toxic if swallowed or inhaled, Causes severe skin burns and eye damage.[3][4][5][6][7]Use in a well-ventilated fume hood.[3][4][7] Ground all equipment to prevent static discharge.[3][5] Wear appropriate PPE, including vapor respirator, face shield, and chemical-resistant gloves.[4][5][6] Keep away from heat and ignition sources.[3][4][5]
4-Chloropyridin-3-amine Harmful if swallowed, Causes skin and eye irritation.Avoid creating dust. Handle with standard PPE.
N-Methyl-2-pyrrolidone (NMP) Suspected of damaging fertility or the unborn child. Causes serious eye irritation.Avoid inhalation and skin contact. Use in a well-ventilated area.
Potassium Carbonate Causes serious eye irritation.Avoid creating dust. Wear safety glasses.
Engineering Controls
  • All operations should be conducted within a certified chemical fume hood or a ventilated enclosure to prevent exposure to vapors and dust.[4][7]

  • Emergency eyewash stations and safety showers must be immediately accessible.[6]

Spill and Waste Management
  • Spills: In case of a piperidine spill, evacuate the area and remove all ignition sources.[6] Absorb the spill with a non-combustible material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[3][6]

  • Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in properly labeled hazardous waste containers and disposed of in accordance with local, state, and federal regulations.

References

  • Penta chemicals. (2024).
  • Thermo Fisher Scientific. (2023).
  • AmericanBio. (2015).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (n.d.).
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Defense Technical Information Center. (1994). Piperidine Synthesis.
  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines.
  • Smolecule. (n.d.). Buy N-(Piperidin-3-yl)pyridin-4-amine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2023).
  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement.
  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • PubMed. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.
  • National Institutes of Health. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Chemical Review and Letters. (2021).
  • ResearchGate. (2018).
  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.

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Application Note & Protocols: Strategic Development of Novel Derivatives from the 4-(Piperidin-1-yl)pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Piperidin-1-yl)pyridin-3-amine core represents a privileged scaffold in medicinal chemistry, combining the biologically significant aminopyridine motif with the frequently utilized piperidine ring. Aminopyridine derivatives are known to act as potent modulators of various biological targets, most notably as voltage-gated potassium (Kv) channel blockers, with applications in treating neurological disorders like multiple sclerosis.[1][2] The piperidine moiety is one of the most common heterocyclic rings found in FDA-approved drugs, valued for its ability to improve physicochemical properties and explore vector space.[3][4] This guide provides a comprehensive framework for the strategic design, synthesis, and characterization of novel derivatives based on this scaffold, empowering researchers to efficiently explore new chemical space for drug discovery programs.

The Scientific Rationale: Why Derivatize this compound?

The core structure presents three primary regions for chemical modification, each offering a distinct opportunity to modulate the molecule's pharmacological profile.

  • The 3-Amino Group: This primary amine is a versatile synthetic handle. Acylation, sulfonylation, or alkylation at this position can introduce a wide variety of functional groups that can form new interactions with a biological target, such as hydrogen bonds or hydrophobic contacts. Modifying this group is a primary strategy for potency and selectivity optimization.

  • The Pyridine Ring: The pyridine ring itself can be functionalized. While the electron-donating nature of the amino and piperidinyl groups directs reactivity, strategic modifications (e.g., at the C2, C5, or C6 positions) can alter the electronic properties of the core, influence the pKa of the pyridine nitrogen, and introduce new vectors for binding. Palladium-catalyzed cross-coupling reactions are a modern and powerful tool for this purpose.[5]

  • The Piperidine Ring: While the parent scaffold has an unsubstituted piperidine, synthesizing the core from pre-functionalized piperidines allows for the introduction of substituents on the piperidine ring. This is a key strategy for modulating solubility, metabolic stability, and exploring deeper pockets within a binding site. Bioisosteric replacement of the piperidine ring with other saturated heterocycles is also a viable strategy to overcome metabolism or toxicity issues.[4][6]

This multi-pronged approach allows for a systematic exploration of the structure-activity relationship (SAR) around this valuable core.

Strategic Overview of Derivatization Pathways

The following diagram outlines the primary synthetic avenues available for modifying the this compound scaffold. Each path targets a specific region of the molecule to systematically build a library of diverse compounds.

G start_node This compound (Starting Scaffold) path1 Path A: Amino Group Functionalization start_node->path1 path2 Path B: Pyridine Ring Functionalization start_node->path2 path3 Path C: Piperidine Ring Modification start_node->path3 path_node path_node reaction_node reaction_node r1 N-Acylation / N-Sulfonylation path1->r1 r2 Reductive Amination path1->r2 r3 N-Arylation / N-Alkylation path1->r3 r4 Halogenation (e.g., NBS, NCS) -> Precursor for Coupling path2->r4 r5 Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) path2->r5 r6 De Novo Synthesis using Substituted Piperidines path3->r6 end_node Diverse Library of Novel Derivatives r1->end_node r2->end_node r3->end_node r4->r5 Followed by r5->end_node r6->end_node

Caption: High-level overview of synthetic strategies for derivatizing the core scaffold.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: N-Acylation of the 3-Amino Group

This protocol describes the formation of an amide bond, a fundamental transformation in medicinal chemistry.

Rationale: Acylation is a reliable method to introduce a wide range of substituents. The resulting amide is typically more stable metabolically than the parent amine and the carbonyl oxygen can act as a hydrogen bond acceptor. Triethylamine is used as a mild base to quench the HCl generated from the acyl chloride, preventing the formation of the unreactive amine hydrochloride salt.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise via syringe. If using a solid, it can be added in portions.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

Protocol 3.2: Pyridine Ring Bromination (Precursor for Cross-Coupling)

This protocol introduces a bromine atom onto the pyridine ring, creating a handle for subsequent cross-coupling reactions.

Rationale: The electron-rich nature of the aminopyridine ring makes it susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine. The reaction is typically regioselective, with substitution occurring at the positions most activated by the directing groups (likely C2 or C6). Acetonitrile is a common solvent for this transformation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (MeCN) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor by LC-MS for the formation of the desired monobrominated product (typically 2-6 hours).

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the desired regioisomer. The exact position of bromination must be confirmed by 2D NMR techniques (NOESY/ROESY).

Protocol 3.3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the formation of a carbon-carbon bond on the pyridine ring using the brominated intermediate from Protocol 3.2.

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[5] It tolerates a wide range of functional groups and reaction conditions are generally mild. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.

G reagents Reaction Setup (Flask, Stir Bar, N₂) dissolve Dissolve Bromopyridine, Boronic Acid, & Base in Solvent (Dioxane/H₂O) reagents->dissolve degas Degas Mixture (N₂ Purge) dissolve->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor by LC-MS / TLC heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: To a microwave vial or Schlenk tube, add the brominated pyridine intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) until the starting material is consumed as determined by LC-MS (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate and partition the residue between water and ethyl acetate.

    • Separate the layers, and extract the aqueous layer again with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the structure and purity of each new derivative. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Characterization Suite:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. 2D techniques like COSY, HSQC, and HMBC are invaluable for assigning complex structures, while NOESY can confirm the regiochemistry of substitutions on the aromatic ring.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.[9]

Table 1: Representative Characterization Data for Hypothetical Derivatives

Derivative NameModification TypeExpected ¹H NMR Shift (Diagnostic Signal)HRMS [M+H]⁺ (Calculated)HPLC Purity (%)
N-(4-(piperidin-1-yl)pyridin-3-yl)acetamideN-Acylation~ δ 2.1 ppm (s, 3H, -COCH₃)220.1444>98
2-bromo-4-(piperidin-1-yl)pyridin-3-aminePyridine HalogenationDisappearance of one aromatic proton signal256.0444 / 258.0423 (isotope pattern)>95
2-phenyl-4-(piperidin-1-yl)pyridin-3-amineSuzuki Coupling~ δ 7.2-7.5 ppm (m, 5H, new phenyl)254.1652>97

Biological Evaluation Strategy

Given the known pharmacology of aminopyridines as Kv channel blockers, a logical starting point for biological evaluation is to screen the new library against a panel of potassium channels.[1][2][3]

G start_node Synthesized Derivative Library (>95% Purity) primary_screen Primary Screening: High-Throughput Electrophysiology (e.g., PatchXpress, IonWorks) Panel of Kv Channels (Kv1.1, Kv1.3, etc.) start_node->primary_screen hit_id Hit Identification (Compounds with IC₅₀ < 10 µM) primary_screen->hit_id secondary_screen Secondary / Confirmatory Assays: Manual Patch Clamp Electrophysiology for Potency (IC₅₀) and Selectivity hit_id->secondary_screen 'Hits' adme_tox In Vitro ADME/Tox Profiling: - Microsomal Stability - CYP Inhibition - hERG Liability - Cytotoxicity secondary_screen->adme_tox lead_select Lead Candidate Selection adme_tox->lead_select in_vivo In Vivo Efficacy Studies (Relevant Disease Model, e.g., EAE for MS) lead_select->in_vivo 'Leads'

Caption: A typical screening cascade for evaluating novel aminopyridine derivatives.

Screening Funnel:

  • Primary Screening: Utilize high-throughput automated electrophysiology to rapidly screen the library against a panel of key Kv channel subtypes at a single high concentration (e.g., 10 µM).

  • Hit Confirmation & Potency: "Hits" from the primary screen are then subjected to dose-response analysis using manual patch-clamp electrophysiology to determine accurate IC₅₀ values.

  • Selectivity Profiling: Promising compounds are counterscreened against other ion channels (e.g., Na⁺, Ca²⁺ channels, hERG) to assess selectivity.

  • In Vitro ADME/Tox: Lead compounds undergo early absorption, distribution, metabolism, and excretion (ADME) and toxicity profiling to identify potential liabilities.

  • In Vivo Studies: The most promising candidates can then be advanced into relevant animal models of disease.

References

  • Piperidine Synthesis. (2025).
  • 4-(Piperidin-3-yl)aniline | CAS 19733-56-3. (n.d.). Benchchem.
  • 4-Aminopyridine Applications and Interactions. (2024). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Current Organic Synthesis.
  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Publishing.
  • 4-Aminopyridine derivatives with antiamnesic activity. (n.d.). PubMed.
  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Neuroprotective Properties of 4-Aminopyridine. (2021).
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025).
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.).
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). The Journal of Organic Chemistry.

Sources

Application Note: Utilizing the 4-(Piperidin-1-yl)pyridin-3-amine Scaffold for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic integration of 4-(Piperidin-1-yl)pyridin-3-amine (CAS: 52311-36-1 / 1707575-97-0) into High-Throughput Screening (HTS) campaigns.

In modern drug discovery, this molecule acts as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors. Its structural utility lies in its bifunctionality: the piperidine moiety enhances solubility and pharmacokinetic (PK) properties, while the 3-amino group serves as a versatile vector for parallel synthesis. This scaffold is particularly relevant for targeting Kinases (ATP-binding site) and Voltage-Gated Ion Channels (KCNQ/Kv7) .

This guide provides a validated protocol for synthesizing a focused library using this scaffold and a subsequent TR-FRET screening workflow to identify active hits.

Chemical Profile & Rationale[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a central pyridine ring substituted at the C4 position with a piperidine ring (linked via nitrogen) and at the C3 position with a primary amine.

PropertyValue / CharacteristicRelevance to HTS
Formula C₁₀H₁₅N₃Low MW (177.25 Da) allows room for decoration (Fragment-Based Design).
LogP ~1.2 (Predicted)Ideal lipophilicity for cell permeability; piperidine prevents excessive hydrophobicity.
pKa ~9.5 (Piperidine N)The basic nitrogen improves aqueous solubility, reducing false negatives in HTS due to precipitation.
Reactivity 3-Amino groupActs as a nucleophile for amide coupling, urea formation, or reductive amination.
Topology "Kinked" Biaryl-likeMimics the "hinge-binding" motif found in many kinase inhibitors (e.g., FDA-approved drugs like Palbociclib analogues).
Expert Insight: The Nucleophilicity Challenge

Critical Consideration: The amine at the 3-position of the pyridine ring is electronically deactivated compared to a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen. Furthermore, the steric bulk of the piperidine ring at position 4 can hinder the approach of electrophiles.

  • Operational Implication: Standard coupling protocols (EDC/NHS) often fail. This protocol utilizes HATU/DIEA or Acid Chlorides to ensure high conversion rates in 96-well plate formats.

Application 1: Parallel Library Synthesis Protocol

Objective: Create a 96-member "Focused Kinase Library" by diversifying the 3-amino position with various acyl chlorides and carboxylic acids.

Workflow Diagram

The following diagram illustrates the logic flow from scaffold validation to library generation.

Library_Synthesis Figure 1: Parallel Synthesis Workflow for Aminopyridine Library Scaffold 4-(Piperidin-1-yl) pyridin-3-amine QC QC: Purity Check (LCMS > 98%) Scaffold->QC Reaction Parallel Acylation (DCM/Pyridine, 0°C to RT) QC->Reaction Reagents Diversity Set: 96 Acid Chlorides Reagents->Reaction Scavenger Purification: Polymer-Supported Trisamine Reaction->Scavenger Remove Excess Acid Chloride Final_Plate HTS Ready Plate (10mM in DMSO) Scavenger->Final_Plate

Detailed Protocol: 96-Well Plate Acylation

Materials:

  • Scaffold: this compound (0.2 M stock in DCM).

  • Diversity Reagents: 96 unique Acid Chlorides (0.25 M in DCM).

  • Base: Pyridine (anhydrous).

  • Scavenger Resin: PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine).

  • Plate: 96-well deep-well polypropylene block (chemically resistant).

Step-by-Step Procedure:

  • Preparation: Place the 96-well block on a cooling block pre-chilled to 0°C.

  • Scaffold Loading: Dispense 50 µL of the scaffold stock (10 µmol) into each well.

  • Base Addition: Add 10 µL of anhydrous pyridine to each well.

  • Library Generation (Reaction):

    • Add 48 µL of a unique Acid Chloride solution (12 µmol, 1.2 equiv) to each well.

    • Note: Use a liquid handler (e.g., Hamilton or Tecan) for precision.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at Room Temperature (RT) for 4 hours.

    • QC Check: Spot check 3 random wells via LCMS. If conversion < 90%, heat to 40°C for 2 hours.

  • Purification (Scavenging):

    • Add 50 mg of PS-Trisamine resin to each well (to scavenge excess acid chloride and acid).

    • Shake gently for 2 hours.

  • Filtration: Filter the reaction mixture through a 96-well filter plate into a receiving plate.

  • Finishing: Evaporate solvent (Genevac or SpeedVac). Re-suspend residue in 100 µL DMSO to generate a 100 mM master stock .

Application 2: TR-FRET Kinase Screening Assay

Objective: Screen the synthesized library against a target kinase (e.g., ROCK1 or JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle

This assay relies on the displacement of a known tracer. The this compound derivatives are designed to bind to the ATP pocket.

  • Tracer: AlexaFluor 647-labeled ATP-competitive inhibitor.

  • Antibody: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Hit).

TR_FRET_Mechanism Figure 2: TR-FRET Competition Assay Logic cluster_components Assay Components Complex_Bound State A: No Inhibitor (High FRET Signal) Complex_Free State B: Inhibitor Bound (Low FRET Signal) Complex_Bound->Complex_Free + Library Compound (Displacement) Kinase GST-Kinase Kinase->Complex_Bound + Ab + Tracer Ab Eu-Anti-GST Ab Tracer AF647-Tracer Library_Cmpd Library Compound (Piperidine Scaffold)

Screening Protocol
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plating:

    • Dispense 5 µL of Kinase/Antibody mixture (5 nM final conc) into a 384-well low-volume white plate.

    • Add 100 nL of Library Compound (from DMSO stock) using an acoustic dispenser (Echo). Final concentration: 10 µM.

  • Pre-Incubation: Incubate for 30 minutes at RT to allow the scaffold compound to bind the kinase.

  • Tracer Addition: Add 5 µL of Tracer solution (Kd concentration).

  • Readout: Incubate 60 minutes. Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Europium).

    • Emission 1: 620 nm (Europium reference).

    • Emission 2: 665 nm (Tracer FRET signal).

  • Data Calculation: Calculate FRET Ratio (Em665/Em620).

    • % Inhibition =

      
      
      

Data Analysis & Troubleshooting

Identifying False Positives (PAINS)

Aminopyridines can occasionally act as "Pan-Assay Interference Compounds" (PAINS) via two mechanisms:

  • Fluorescence Quenching: The conjugated pyridine system may absorb at the FRET emission wavelength.

    • Control: Run the assay without the enzyme (Tracer + Compound only) to check for optical interference.

  • Metal Chelation: The 3-amino-pyridine motif can chelate Magnesium (

    
    ) in the buffer.
    
    • Validation: Confirm hits using an orthogonal assay (e.g., Caliper Mobility Shift Assay) that does not rely on fluorescence.

Hit Triage Criteria
  • Activity: >50% Inhibition at 10 µM.

  • Ligand Efficiency (LE): Given the low MW (Start ~177 Da, Product ~300 Da), expect high LE. Prioritize hits with LE > 0.3.

  • Solubility: If the signal is noisy, the compound may be precipitating. The piperidine ring usually prevents this, but highly lipophilic acyl groups can counteract it.

References

  • Scaffold Utility in Kinase Discovery

    • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link (Demonstrates the utility of aminopyrimidine/pyridine scaffolds in kinase inhibition).

  • Parallel Synthesis of Aminopyridines

    • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry. Link (Discusses high-throughput synthesis techniques for heteroaromatic amines).

  • TR-FRET Assay Methodology

    • Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of multiple kinases." Analytical Biochemistry. Link

  • Chemical Properties of 4-(Piperidin-1-yl)

    • PubChem Compound Summary for CID 10567735. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Piperidin-1-yl)pyridin-3-amine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for solubility issues encountered with 4-(Piperidin-1-yl)pyridin-3-amine in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand the critical nature of accurate compound solubilization for experimental success and aim to provide you with field-proven insights and solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound and DMSO.

Q1: What are the general solubility properties of this compound?
Q2: Why is DMSO a common solvent choice for compounds like this?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3][4] Its high dielectric constant and ability to disrupt intermolecular forces make it a go-to solvent for creating stock solutions of test compounds for biological assays.[5][6]

Q3: I've prepared a stock solution in DMSO, but see precipitation upon dilution into my aqueous assay buffer. Why is this happening?

This is a very common phenomenon known as "precipitation upon dilution." While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO concentration is lowered by adding it to an aqueous buffer.[7] Many organic compounds are significantly less soluble in water than in DMSO. The final concentration of your compound in the assay buffer may exceed its aqueous solubility limit, even with a small percentage of DMSO present.

Q4: Can the quality and handling of DMSO affect my compound's solubility?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9][10] The presence of water in your DMSO can significantly reduce its solvating power for certain compounds, leading to lower than expected solubility.[8][9] It is crucial to use anhydrous (dry) DMSO and handle it in a way that minimizes water absorption.

Q5: Are there any stability concerns with this compound in DMSO?

While specific stability data for this compound in DMSO is not extensively documented, general principles apply. Some compounds can degrade in DMSO over time, and this degradation can be influenced by factors like water content, temperature, and light exposure.[7] Additionally, DMSO itself can decompose at elevated temperatures, and this process can be catalyzed by acids or bases.[3][11][12] It is always recommended to prepare fresh stock solutions and avoid long-term storage unless stability has been confirmed.

Part 2: In-Depth Troubleshooting Guides

When facing persistent solubility challenges, a systematic approach is key. This section provides detailed troubleshooting workflows and protocols.

Troubleshooting Workflow: Diagnosing and Resolving Solubility Issues

If you are observing precipitation, cloudiness, or incomplete dissolution of this compound in DMSO, follow this diagnostic workflow.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Aiding Initial Dissolution in DMSO

If you are struggling to get this compound to dissolve completely in your initial DMSO stock, these steps can help.

Objective: To achieve a clear, fully dissolved stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes. Intermittently vortex the solution during heating. Caution: Do not overheat, as this can degrade both the compound and the DMSO.[3][11]

  • If solids persist, place the vial in a sonicator bath for 5-15 minutes. The ultrasonic waves can help break up aggregates and facilitate dissolution.

  • Visually inspect the solution against a dark background to ensure no particulate matter remains.

Protocol 2: Preparing Working Solutions to Avoid Precipitation

This protocol details the best practice for diluting your DMSO stock into an aqueous buffer to minimize the risk of your compound crashing out of solution.

Objective: To prepare a clear, homogeneous working solution in your final assay buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Before adding your compound, ensure your aqueous buffer is at the desired experimental temperature (e.g., room temperature or 37°C).

  • Perform serial dilutions. Instead of a single large dilution, it is often better to do a stepwise dilution. For example, first dilute your DMSO stock 1:10 in DMSO, and then dilute this intermediate stock into your aqueous buffer.

  • When making the final dilution into the aqueous buffer, add the DMSO stock solution to the buffer while vortexing the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

Protocol 3: Advanced Solubilization Strategies

If standard methods fail, more advanced techniques may be necessary.

Objective: To solubilize a challenging compound for in-vitro assays.

Co-Solvent Approach: Some compounds benefit from the use of a co-solvent. A common strategy is to use a small amount of a different organic solvent in conjunction with DMSO.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be effective.[13] You can try preparing your stock solution in a mixture of DMSO and DMF (e.g., 1:1 ratio) or use DMF as an alternative to DMSO.

  • PEG 300/400: Polyethylene glycols can act as solubilizing agents. A common formulation for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO, PEG, and saline.[14] For a 1 mL working solution, you could try adding 100 µL of a concentrated DMSO stock to 400 µL of PEG300, mixing well, and then adding your aqueous buffer.[14]

pH Adjustment: The solubility of compounds with ionizable groups, such as the amines in this compound, can be highly dependent on pH.

  • Determine the pKa of your compound (if available).

  • Adjust the pH of your aqueous buffer to be at least 1-2 pH units away from the pKa of the amine groups. For amines, which are basic, lowering the pH will protonate them, which often increases aqueous solubility.

  • Prepare your working solution using the pH-adjusted buffer and observe for any improvement in solubility.

Part 3: Understanding the Science (E-E-A-T)

The Physicochemical Properties at Play

This compound: This molecule has several key features that influence its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

  • Piperidine Ring: A saturated heterocyclic amine.

  • Amino Group: A primary amine attached to the pyridine ring.

The nitrogen atoms in these rings and the amino group can participate in hydrogen bonding, which is crucial for solvation. The overall polarity of the molecule will dictate its preference for polar or nonpolar solvents.

Dimethyl Sulfoxide (DMSO): DMSO's chemical structure, (CH₃)₂S=O, gives it its unique properties.

  • Polar Aprotic Nature: It has a strong dipole moment due to the S=O bond but lacks acidic protons. This allows it to solvate cations well and disrupt dipole-dipole interactions.

  • Hygroscopicity: The oxygen atom in DMSO readily forms hydrogen bonds with water, leading to its hygroscopic nature.[8][10]

The "Why": Causality in Experimental Choices
  • Why Anhydrous DMSO? Water absorbed by DMSO can form a more structured liquid phase, which can make it more difficult for the solvent to accommodate and dissolve lipophilic compounds.[8] This is why starting with a dry solvent is a critical first step.

  • Why Gentle Heating? Increasing the temperature provides kinetic energy to the system, helping to overcome the activation energy barrier for dissolution. However, excessive heat can lead to the degradation of both the solute and the solvent.[3][11]

  • Why Vortex During Dilution? Rapid mixing prevents the formation of localized areas of supersaturation when the DMSO stock is introduced to the aqueous buffer. This gives the compound molecules a better chance to disperse and stay in solution.

Data Summary Table
PropertyValue/InformationSource
This compound Molecular Weight ~192.26 g/mol [15]
DMSO Molecular Weight 78.13 g/mol [3]
DMSO Boiling Point 189 °C (372 °F)[3]
DMSO Melting Point 19 °C (66 °F)[3]
General Aminopyridine Solubility in DMSO Approximately 30 mg/mL for 4-AP[1]
Recommended final DMSO concentration in cell-based assays < 0.5%, ideally < 0.1%[5]

Part 4: Final Recommendations and Best Practices

  • Always use fresh, high-purity, anhydrous DMSO. Store it properly to prevent water absorption.

  • Prepare concentrated stock solutions in DMSO and perform serial dilutions.

  • When preparing working solutions, add the DMSO stock to the aqueous buffer with vigorous mixing.

  • If solubility issues persist, systematically explore the troubleshooting options: gentle heating, sonication, co-solvents, and pH adjustment.

  • For cell-based assays, always run a vehicle control with the same final concentration of DMSO to account for any solvent effects on the cells. [16] Even at low concentrations, DMSO can have biological effects.[5][17]

  • Consider performing a solubility pre-assessment for new compounds. This can save significant time and resources in the long run.

References

  • How to solubilize highly polar compound having solubility only in DMSO? - ResearchGate. (2017-10-05). [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022-01-06). [Link]

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022-07-13). [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. [Link]

  • Basicity of N-substituted anilines and pyridine in dimethylsulfoxide - ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013-11-28). [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications. (2021-12-01). [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. (2022-05-27). [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006-05-10). [Link]

  • Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed. (2024-08-17). [Link]

  • Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF. [Link]

  • 4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-amine - PubChem - NIH. [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange. (2014-04-02). [Link]

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PubMed. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent - ACS Publications. (2012-02-22). [Link]

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC - NIH. [Link]

  • 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem - NIH. [Link]

  • 4-Piperidinecarboxamide, 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) - Pipzine Chemicals. [Link]

  • 3-Aminopyridine - Wikipedia. [Link]

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Technical Support Center: 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 214759-74-7 | Molecular Formula: C₁₀H₁₅N₃ | MW: 177.25 g/mol

Welcome to the Technical Support Hub

This guide addresses the impurity profile, synthesis challenges, and analytical troubleshooting for 4-(Piperidin-1-yl)pyridin-3-amine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and requires rigorous purity control due to the electron-rich nature of the aminopyridine core.

Module 1: Impurity Profiling & Identification

User Query: "I see several unknown peaks in my HPLC trace. What are the most likely impurities for this CAS?"

Technical Response: Based on the standard SNAr synthesis route (displacement of 4-chloropyridin-3-amine or 3-nitro-4-chloropyridine with piperidine) and subsequent reduction, the following impurities are most prevalent.

Common Impurity Table
Impurity TypeLikely IdentityOrigin/CauseRelative Retention (RRT)*
Starting Material A 4-Chloropyridin-3-amine Incomplete reaction; insufficient equivalents of piperidine.~0.8 - 0.9
Starting Material B Piperidine Excess reagent not removed during workup.< 0.5 (often void volume)
Intermediate 3-Nitro-4-(piperidin-1-yl)pyridine Incomplete reduction (if Nitro route is used).> 1.2 (Non-polar)
Oxidation Pyridine N-Oxide Air oxidation of the pyridine nitrogen during storage.~0.5 - 0.7 (More polar)
Dimer Azo-dimer species Side reaction during catalytic hydrogenation of the nitro group.> 1.5 (Late eluting)
Mutagenic (Critical) N-Nitroso-piperidine Interaction of residual piperidine with nitrosating agents (nitrites).Varies (GC-MS recommended)

*RRT values are approximate and depend heavily on pH and column choice (C18 vs. Phenyl-Hexyl).

Module 2: Synthesis Workflow & Impurity Origins

User Query: "At which step are these impurities entering my product?"

Technical Response: The following logic map traces the origin of impurities based on the two primary synthesis routes: Route A (Direct Displacement) and Route B (Nitro-Reduction).

Synthesis_Impurity_Map SM_Nitro SM: 4-Chloro-3-nitropyridine Step1_Nitro Step 1: S_NAr Displacement SM_Nitro->Step1_Nitro SM_Amine SM: 4-Chloropyridin-3-amine Step1_Amine Step 1: Pd-Catalyzed Amination (Buchwald-Hartwig) SM_Amine->Step1_Amine Reagent Reagent: Piperidine Reagent->Step1_Nitro Reagent->Step1_Amine Inter_Nitro Intermediate: 3-Nitro-4-(piperidin-1-yl)pyridine Step1_Nitro->Inter_Nitro Product PRODUCT: This compound Step1_Amine->Product Step2_Red Step 2: Reduction (H2/Pd or Fe/HCl) Inter_Nitro->Step2_Red Step2_Red->Product Imp_Hydroxyl Impurity: Hydroxylamine (Incomplete Reduction) Step2_Red->Imp_Hydroxyl Low H2 Pressure Imp_Azo Impurity: Azo Dimer (Reduction Side Rxn) Step2_Red->Imp_Azo Basic Cond. Imp_N_Oxide Impurity: N-Oxide (Storage/Air) Product->Imp_N_Oxide Oxidation

Caption: Flowchart illustrating the entry points of critical impurities during the synthesis of this compound.

Module 3: Troubleshooting FAQs
Q1: My product has turned from off-white to pink/brown. Is it still usable?

Diagnosis: This is a classic sign of oxidative degradation . Aminopyridines are electron-rich and prone to forming diazenyl radicals or N-oxides upon exposure to air and light.

  • Impact: Purity likely dropped by 0.5–2.0%. The color change is often visually dramatic even with trace degradation.

  • Action:

    • Check LC-MS for M+16 peaks (N-oxide).

    • Purify via recrystallization (typically Ethanol/Heptane or IPA).

    • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I cannot separate the starting material (4-chloropyridin-3-amine) from the product.

Diagnosis: Both compounds are basic pyridines with similar polarities.

  • Solution: Exploit the pKa difference. The piperidine ring adds significant basicity and lipophilicity to the product compared to the chloro-analog.

  • Protocol:

    • HPLC: Switch to a high pH mobile phase (pH 9.5–10 using Ammonium Bicarbonate) on a hybrid C18 column (e.g., XBridge BEH). The product will be deprotonated and retain longer, while the chloro-SM may elute earlier.

    • Extraction: Wash the organic layer with mild acid (pH ~4-5). The highly basic product (two basic nitrogens) will protonate and move to water; the less basic chloro-SM might remain in the organic phase (depending on exact pKa, titration is recommended).

Q3: There is a persistent "ghost peak" in my blank runs after analyzing this compound.

Diagnosis: Piperidine derivatives are "sticky" amines that interact strongly with residual silanols on HPLC columns and injector ports.

  • Action:

    • Needle Wash: Use a strong wash solvent: 50:50 MeOH:Water + 0.1% Formic Acid.

    • Column: Use an end-capped column to minimize silanol activity.

    • Mobile Phase: Add 5mM Ammonium Formate to the mobile phase to compete for silanol binding sites.

Module 4: Analytical Method Guide

User Query: "Provide a robust HPLC method for purity release."

Recommended Method: High pH Reversed-Phase Aminopyridines analyze best under basic conditions where they are in their free-base form, reducing peak tailing.

ParameterSetting
Column Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (primary) and 280 nm
Temperature 30°C

Decision Tree for Method Troubleshooting:

HPLC_Troubleshooting Start Problem Detected Tailing Peak Tailing > 1.5 Start->Tailing Split Split Peaks Start->Split Drift RT Drifting Start->Drift Silanol Cause: Silanol Interaction Tailing->Silanol SampleSol Cause: Sample Solvent Incompatible Split->SampleSol Equilib Cause: Amine Saturation Drift->Equilib AddMod Action: Add 10mM Ammonium Formate Silanol->AddMod HighPH Action: Switch to pH 10 (Hybrid Column) Silanol->HighPH MatchMP Action: Dissolve sample in Initial Mobile Phase SampleSol->MatchMP Passivate Action: Passivate Column with high conc. sample Equilib->Passivate

Caption: Decision matrix for troubleshooting common HPLC anomalies associated with aminopyridines.

References
  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and Aminopyridines.[1] (Discusses separation of hydrophilic basic compounds using mixed-mode columns). Link

  • National Institutes of Health (PubChem). 3-Amino-N-{4-[(3s)-3-Aminopiperidin-1-Yl]pyridin-3-Yl}pyrazine-2-Carboxamide (Related Structure & Properties).Link

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Methodology for separating structural isomers of aminopyridines).[2] Link

  • Veeprho. N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine (Reference for Nitrosamine impurities in similar scaffolds).Link

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 4-(Piperidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile building block in cross-coupling methodologies. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

This compound is an electron-rich aminopyridine, a structural motif that presents both opportunities and challenges in modern synthetic chemistry. Its unique electronic properties can influence catalyst activity, reaction kinetics, and product purity. This guide will address common issues encountered during its use in key transformations like Buchwald-Hartwig and Suzuki couplings, providing a framework for rational problem-solving.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is one of the most common frustrations in cross-coupling reactions. With a substrate like this compound, the causes can be multifaceted, often stemming from catalyst deactivation or suboptimal reaction conditions.

Question: My Buchwald-Hartwig amination with an aryl bromide is giving me less than 20% yield. What are the likely causes and how can I improve it?

Answer:

A low yield in a Buchwald-Hartwig reaction with this specific amine often points to issues with the catalytic cycle. The high electron density of the pyridine ring and the two nitrogen atoms can lead to strong coordination with the palladium center, potentially hindering the crucial reductive elimination step.[1][2]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of ligand is critical. For electron-rich amines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[3]

    • Recommendation: Switch to a more sterically hindered biarylphosphine ligand such as RuPhos or BrettPhos. These have been shown to be effective for challenging couplings involving 2-aminopyridines.[1] If you are using a less bulky ligand like P(t-Bu)3, consider that it might not be sufficient.

    • Precatalyst Choice: Employing a palladacycle precatalyst (e.g., G3 or G4 precatalysts) can ensure the efficient generation of the active monoligated Pd(0) species, which is often the most active catalyst.[4][5]

  • Base Selection: The choice and strength of the base are paramount. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base can lead to side reactions.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[6] However, for this substrate, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be beneficial to minimize potential side reactions.[7] It is crucial to use a base with low water content, as water can hydrolyze the active catalyst.

  • Solvent and Temperature: The reaction solvent and temperature dictate the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Toluene or dioxane are standard solvents for these reactions.[6] If solubility is an issue, consider a more polar solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis. The reaction temperature should be carefully optimized. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. High temperatures can lead to catalyst decomposition.

Experimental Protocol: A Starting Point for Optimization

Here is a general protocol that can be used as a starting point for your optimization studies:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., NaOtBu, 1.4 mmol).

  • Add the palladium precatalyst (e.g., RuPhos G3, 0.02 mmol) and the ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Issue 2: Formation of Side Products and Difficult Purification

The presence of multiple nitrogen atoms in this compound can lead to the formation of side products, complicating the purification process.

Question: I am observing a significant amount of a homocoupled product of my aryl halide in my Suzuki coupling reaction. How can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide is a common side reaction in Suzuki couplings, often arising from a competitive reaction pathway. The presence of your electron-rich amine can potentially influence the stability of the catalytic intermediates, making this pathway more favorable under certain conditions.

Here's how to address this:

  • Optimize the Base and Solvent System: The choice of base and the presence of water can significantly impact the extent of homocoupling.

    • Recommendation: Use a milder base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4).[7] Ensure that your solvent system is appropriate. For many Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) and water is used. The ratio of the organic solvent to water should be optimized. Sometimes, running the reaction under anhydrous conditions with a base like K3PO4 can reduce homocoupling, but this may require the addition of a small amount of water to be effective.[8]

  • Control the Reaction Temperature: Higher temperatures can sometimes promote side reactions.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.

  • Palladium Catalyst and Ligand: The nature of the palladium catalyst and ligand can also influence the propensity for homocoupling.

    • Recommendation: Using a well-defined precatalyst can sometimes give cleaner reactions than generating the active catalyst in situ. Ligands that promote a rapid cross-coupling pathway over the homocoupling pathway are desirable.

Question: My final product is difficult to purify. It seems to stick to the silica gel column. What are my options?

Answer:

The basic nitrogen atoms in your product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation during column chromatography.

Here are several strategies to overcome this purification challenge:

  • Neutralize the Silica Gel:

    • Recommendation: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (Et3N), before packing the column. This is done by adding about 1-2% Et3N to your eluent system. The triethylamine will neutralize the acidic sites on the silica, reducing the interaction with your basic product.

  • Alternative Stationary Phases:

    • Recommendation: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or ammonia) can be very effective.

  • Acid-Base Extraction:

    • Recommendation: Before chromatography, perform an acid-base workup. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or Na2CO3) and extract your product back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

  • Crystallization:

    • Recommendation: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Can this compound act as a ligand and poison the catalyst?

A1: Yes, this is a valid concern. The pyridine nitrogen and the exocyclic amine can both coordinate to the palladium center.[1] This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst. The use of bulky, electron-rich ligands is designed to mitigate this by sterically discouraging the binding of the aminopyridine as a bidentate ligand and favoring the desired catalytic turnover.[1]

Q2: What is the best type of coupling reaction to use with this compound?

A2: Both Buchwald-Hartwig amination and Suzuki coupling can be successfully employed. The "best" reaction depends on the desired final product.

  • Buchwald-Hartwig amination is ideal for forming a C-N bond, coupling the 3-amino group with an aryl or heteroaryl halide.[9][10]

  • If you have a halogenated version of this compound, a Suzuki coupling would be excellent for forming a C-C bond with a boronic acid or ester.

Q3: How do I handle and store this compound?

A3: Like many amines, it is advisable to store it under an inert atmosphere (argon or nitrogen) in a cool, dark place to prevent oxidation. While it is a solid, it can be hygroscopic, so keeping it in a desiccator is recommended. For weighing and dispensing, it is best to do so in a glove box or under a stream of inert gas if it is particularly sensitive.

Q4: Can I use microwave irradiation to accelerate my coupling reactions with this amine?

A4: Microwave-assisted synthesis can be a powerful tool to accelerate these reactions. The rapid heating can often reduce reaction times from hours to minutes. However, direct translation of thermally heated conditions to a microwave reactor requires careful optimization. It is advisable to start with lower temperatures and shorter reaction times and monitor the reaction closely for decomposition.

Q5: Are there any known incompatible functional groups with this amine in coupling reactions?

A5: While palladium-catalyzed coupling reactions are known for their good functional group tolerance, certain groups can be problematic. Unprotected acidic protons (e.g., from carboxylic acids or phenols) can react with the base. Highly electrophilic functional groups might undergo side reactions. It is always best to consult the literature for the specific coupling reaction you are performing to check for incompatible functional groups on your coupling partner.

Visualizing the Optimization Process

To aid in your experimental design, the following diagrams illustrate key decision-making workflows.

Buchwald_Hartwig_Optimization cluster_start Initial Reaction Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Start Low Yield Observed Ligand Evaluate Ligand: - Increase Steric Bulk (e.g., RuPhos, BrettPhos) Start->Ligand Primary Check Base Screen Bases: - NaOtBu (strong) - Cs2CO3 / K3PO4 (milder) Start->Base Secondary Check Precatalyst Use Precatalyst: (e.g., G3/G4 Palladacycle) Ligand->Precatalyst Success Improved Yield Ligand->Success Precatalyst->Success Solvent Optimize Solvent: - Toluene / Dioxane - Consider DMF if solubility is low Base->Solvent Base->Success Temperature Adjust Temperature: - Start at 80-100 °C - Increase cautiously Solvent->Temperature Solvent->Success Temperature->Success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Purification_Strategy cluster_problem The Problem cluster_solutions Purification Solutions cluster_column_options Chromatography Options Crude Crude Product (Basic Amine) Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Crystallization Crystallization Crude->Crystallization Silica Neutralized Silica (add Et3N to eluent) Column->Silica Alumina Alumina (Basic or Neutral) Column->Alumina ReversePhase Reversed-Phase (C18) Column->ReversePhase

Caption: Decision tree for the purification of basic amine products.

References

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. NIH. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Organoborane coupling reactions (Suzuki coupling). NIH. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Royal Society of Chemistry. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. NIH. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Royal Society of Chemistry. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. PubMed. [Link]

Sources

challenges in scaling up 4-(Piperidin-1-yl)pyridin-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling 4-(Piperidin-1-yl)pyridin-3-amine

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 80945-35-3

Introduction: The Molecule & The Mission

You are likely synthesizing This compound as a critical scaffold for kinase inhibitors (e.g., targeting BTK or PI3K pathways). While the chemistry appears straightforward on paper—a nucleophilic aromatic substitution (SNAr) followed by a reduction—scaling this from gram to kilogram quantities introduces non-linear variables.

This guide addresses the three most common failure modes in scale-up: thermal runaway during substitution , incomplete hydrogenation , and difficult phase separations due to the amphiphilic nature of the product.

Module 1: Synthetic Route & Strategic Planning

Q: Which route is best for multi-kilogram production?

A: While palladium-catalyzed cross-coupling (Buchwald-Hartwig) is popular in medicinal chemistry for its tolerance of functional groups, it is generally unsuitable for early scale-up of this specific scaffold due to the cost of Pd catalysts and the difficulty of removing residual heavy metals (ppm limits).

The Recommended Route: Nitro-Reduction Sequence We recommend the SNAr / Hydrogenation sequence using 4-chloro-3-nitropyridine (CAS: 13091-23-1) as the starting material. This route is atom-economical and avoids expensive ligands.

Visualizing the Workflow & Critical Control Points

G Start 4-Chloro-3-nitropyridine (Solid, MP: 35-50°C) Step1 Step 1: S_NAr Reaction (+ Piperidine, Base) Start->Step1 Exothermic! T < 10°C Intermed Intermediate: 4-(Piperidin-1-yl)-3-nitropyridine Step1->Intermed Wash w/ H2O Step2 Step 2: Hydrogenation (H2, Pd/C or Fe/AcOH) Intermed->Step2 Pressurized H2 Product Target: This compound Step2->Product Filtration & Crystallization

Figure 1: The standard industrial synthesis pathway highlighting the critical exothermic step.

Module 2: The SNAr Reaction (Step 1)

Q: I am observing a rapid temperature spike upon adding piperidine. How do I control this?

A: The reaction between 4-chloro-3-nitropyridine and piperidine is highly exothermic . On a scale >100g, this heat cannot dissipate fast enough, leading to thermal runaway or "tarring" of the reaction mixture.

Troubleshooting Protocol:

ParameterRecommendationThe "Why" (Causality)
Addition Mode Reverse Addition Do not add piperidine to the chloride. Dissolve the chloride in solvent (e.g., EtOH or IPA) and slowly add that solution to a cooled solution of piperidine. This ensures the piperidine acts as a heat sink.
Temperature -5°C to 5°C The starting material (4-chloro-3-nitropyridine) melts at ~36°C [1]. If the reactor warms above this, the solid starting material will melt, changing the kinetics from solid-liquid to liquid-liquid, causing a massive rate acceleration (thermal runaway).
Base Selection K₂CO₃ (Solid) Use inorganic bases (Potassium Carbonate) rather than TEA. TEA can form difficult-to-remove salts and increases the organic load.

Q: My starting material (4-chloro-3-nitropyridine) is clumping in the hopper.

A: This is a classic handling issue.

  • Root Cause: The melting point is low (35–50°C). Friction in the screw feeder or ambient heat in the plant can cause partial melting.

  • Solution: Store the drum in a cool room (<20°C) before use. Do not use a screw feeder; use a gravity chute or dissolve it in the solvent before transfer to the main reactor.

Module 3: Hydrogenation & Reduction (Step 2)

Q: The reduction is stalling at 90% conversion. Should I add more catalyst?

A: Stalling usually indicates catalyst poisoning or mass transfer limitations, not insufficient catalyst loading.

Diagnostic Steps:

  • Check the Intermediate Purity: Did you carry over sulfur or excess chloride from the previous step? These poison Pd/C catalysts.

  • H₂ Pressure vs. Agitation: Hydrogen has low solubility in organic solvents. On a large scale, the reaction is often mass-transfer limited . Increasing the stir rate (RPM) is often more effective than increasing pressure.

Alternative Reductive System: If catalytic hydrogenation (H₂/Pd-C) is problematic due to safety (hydrogen gas) or equipment availability, switch to Iron/Acetic Acid or Fe/NH₄Cl .

  • Pros: No pressure vessel required; robust against poisoning.

  • Cons: Generates iron sludge waste (environmental disposal cost).

Q: I see a "hydroxyl-amine" impurity (M+16).

A: This is the partially reduced intermediate (R-NH-OH).

  • Fix: The reaction needs to run longer or at a slightly higher temperature (raise from 25°C to 40°C toward the end). Ensure the hydrogen source is not depleted.

Module 4: Purification & Isolation

Q: The product is not crystallizing; it's an oil.

A: this compound is a lipophilic base. It loves to stay in oil form.

Crystallization Strategy:

  • Solvent Swap: Evaporate the reaction solvent (e.g., Methanol).

  • Anti-solvent: Dissolve the crude oil in a minimum amount of Ethyl Acetate or Dichloromethane . Slowly add Heptane or Hexane .

  • Seeding: You must seed the mixture with pure crystals once it turns cloudy. If you lack seeds, scratch the glass or cool to -20°C.

Q: How do I remove the "Bis-adduct" impurity?

A: The "bis-adduct" occurs if the piperidine attacks the pyridine ring at a second position (rare but possible at high temps) or if dimers form.

  • Logic: The amine product is basic.[1]

  • Protocol: Dissolve crude in dilute HCl (pH 2-3). The product goes into the water phase.[2] Impurities (non-basic tars) stay in the organic wash (DCM). Separate layers. Basify the aqueous layer (pH 10) to precipitate the pure product.

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues immediately.

DecisionTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield Impurity High Impurity IssueType->Impurity CheckStep1 Step 1: S_NAr Did it exotherm? LowYield->CheckStep1 CheckImpurity Identify Impurity Impurity->CheckImpurity CheckStep2 Step 2: Reduction Did it stall? CheckStep1->CheckStep2 No ExothermYes Thermal Decomposition -> Cool Reagents -> Slow Addition CheckStep1->ExothermYes Yes StallYes Catalyst Poisoning -> Wash Intermediate -> Check Stir Rate CheckStep2->StallYes Yes Nitroso Nitroso/Hydroxylamine (Incomplete Red.) CheckImpurity->Nitroso BisAdduct Bis-Piperidine (Over-reaction) CheckImpurity->BisAdduct FixNitroso Increase Temp/Time Check H2 Pressure Nitroso->FixNitroso FixBis Lower Step 1 Temp Reduce Piperidine Excess BisAdduct->FixBis

Figure 2: Diagnostic logic for process deviations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733526, 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine solubility and lipophilicity issues).
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for nitro-compound thermal instability).

Sources

Technical Support Center: Navigating Unexpected Results with 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-(Piperidin-1-yl)pyridin-3-amine in their assays. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding unexpected experimental outcomes. As a substituted aminopyridine, this compound possesses a unique chemical profile that, while promising for targeted research, can also lead to unanticipated interactions within various assay systems. This resource is structured to help you identify and mitigate potential artifacts, ensuring the integrity and validity of your data.

Frequently Asked Questions (FAQs)

1. My compound shows activity in my primary screen, but the results are not reproducible. What could be the cause?

Inconsistent results are often rooted in the physicochemical properties of the compound and its behavior in solution. Key areas to investigate include solubility, stability, and the potential for non-specific interactions at high concentrations.

2. I am observing a decrease in signal in my fluorescence-based assay. Could the compound be interfering?

Yes, this is a significant possibility. Pyridine-containing molecules are known to potentially quench fluorescence, which can be misinterpreted as biological activity.[1][2][3]

3. My results in cell-based viability assays (e.g., using resazurin or luciferase) are inconsistent with my target-based assays. What should I look into?

Compounds with aminopyridine scaffolds can possess intrinsic redox activity or influence cellular redox states, potentially interfering with assays that rely on redox-sensitive reporter molecules.[4][5][6]

4. The compound's potency changes dramatically with minor modifications to the buffer composition, especially concerning metal ions. Why might this be happening?

The presence of nitrogen atoms in both the pyridine and piperidine rings introduces the potential for metal chelation, which can affect assays that depend on specific metal cofactors.[7][8][9][10]

Troubleshooting Guide: From First Principles to Experimental Validation

This section provides a deeper dive into the potential causes of unexpected results and offers structured approaches to diagnose and resolve these issues.

Issue 1: Inconsistent Potency and Poor Reproducibility

The reliability of any in vitro experiment hinges on the consistent behavior of the test compound in the chosen assay medium. For this compound, its solubility and potential for aggregation are primary considerations.

Root Cause Analysis:

  • Limited Aqueous Solubility: The free base of this compound has a predicted LogP of approximately 1.1[11], suggesting moderate lipophilicity. At higher concentrations, it may not be fully soluble in aqueous buffers, leading to precipitation or the formation of micro-precipitates. The availability of a dihydrochloride salt form suggests that solubility can be pH-dependent.

  • Compound Aggregation: Many compounds, particularly those with heterocyclic cores, can form aggregates at micromolar concentrations. These aggregates can non-specifically inhibit enzymes and other proteins, leading to promiscuous activity that is often steep in its dose-response and sensitive to detergents.[7][12]

Troubleshooting Protocol:

  • Assess Solubility:

    • Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10 mM).

    • Visually inspect the final assay concentration under a microscope for any signs of precipitation.

    • Perform a solubility test by serial dilution into the final assay buffer and measure turbidity or light scatter.

  • Mitigate Aggregation:

    • Incorporate a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, into the assay buffer. If the compound's potency significantly decreases in the presence of a detergent, aggregation is a likely culprit.

    • Re-evaluate the dose-response curve. Aggregators often exhibit unusually steep Hill slopes.

ParameterRecommendationRationale
Stock Solvent 100% DMSOEnsures initial dissolution of the compound.
Final DMSO % < 1% (ideally < 0.5%)Minimizes solvent effects on the assay system.
Detergent 0.01% Triton X-100Disrupts non-specific aggregates.
Pre-incubation Equilibrate compound in assay bufferAllows for thermal and chemical equilibrium before initiating the reaction.
Issue 2: Suspected Fluorescence Interference

Fluorescence-based assays are powerful but susceptible to artifacts. The aromatic pyridine ring in this compound is a potential source of interference.

Root Cause Analysis:

  • Fluorescence Quenching: The pyridine moiety can act as a proton acceptor in hydrogen bonds with a fluorophore, creating a pathway for non-radiative decay of the excited state, thus quenching the signal.[1][2] This effect can be misinterpreted as inhibition.

  • Intrinsic Fluorescence: Less commonly for this scaffold, the compound itself might fluoresce at the excitation/emission wavelengths of the assay, leading to an increase in background signal.

Experimental Workflow for Diagnosing Fluorescence Interference:

G start Unexpected Signal Change in Fluorescence Assay check_intrinsic Does the compound fluoresce at assay wavelengths? start->check_intrinsic run_control_intrinsic Run 'Compound Only' Control: Measure fluorescence of compound in assay buffer without enzyme/substrate. check_intrinsic->run_control_intrinsic How to check? check_quenching Does the compound quench the fluorophore's signal? check_intrinsic->check_quenching No result_artifact Result is likely an artifact. Consider orthogonal assays. check_intrinsic->result_artifact Yes run_control_intrinsic->check_intrinsic is_intrinsic Yes no_intrinsic No run_control_quenching Run 'Quenching' Control: Measure fluorescence of pre-formed fluorescent product in the presence of the compound. check_quenching->run_control_quenching How to check? check_quenching->result_artifact Yes result_valid Fluorescence interference is unlikely. Proceed with further validation. check_quenching->result_valid No run_control_quenching->check_quenching is_quenching Yes no_quenching No

Caption: Workflow for identifying fluorescence artifacts.

Issue 3: Interference in Redox-Based Assays

Many cell viability and metabolic assays (e.g., using resazurin, MTT, or luciferase) rely on cellular redox potential or enzymatic reactions involving redox cycling.

Root Cause Analysis:

  • Redox Cycling: Aminopyridine derivatives can interact with intracellular metal ions like iron or copper and participate in redox cycling, generating reactive oxygen species (ROS).[4][5][6] This can lead to cytotoxicity that is independent of the intended target or directly interfere with the chemistry of the assay's reporter molecules.

  • Direct Inhibition of Reporter Enzymes: Compounds can directly inhibit reporter enzymes like luciferase.

Troubleshooting Protocol:

  • Cell-Free Reporter Enzyme Assay: Test the effect of this compound directly on the reporter enzyme (e.g., purified luciferase) in a cell-free system. This will distinguish direct enzyme inhibition from cell-mediated effects.

  • Use an Orthogonal Viability Assay: If interference is suspected, confirm the biological effect using an assay with a different detection modality, such as a real-time impedance-based assay or a direct cell counting method.

  • Measure ROS Production: Use a probe like DCFH-DA to directly measure if the compound induces ROS production in the cell type of interest.

Issue 4: Unpredictable Activity and Buffer Sensitivity

If the compound's activity is highly sensitive to the buffer composition, particularly the presence of divalent cations, metal chelation should be considered.

Root Cause Analysis:

  • Metal Chelation: The nitrogen atoms of the pyridine and piperidine rings can act as ligands, chelating metal ions that may be essential for the activity of the target protein (e.g., metalloproteases, kinases that require Mg²⁺).[7][8][9][10] This can lead to apparent inhibition that is an artifact of cofactor depletion.

Decision Tree for Investigating Chelation Effects:

G start Potency is sensitive to buffer composition. check_cofactor Is the target a metalloenzyme or requires a metal cofactor (e.g., Mg²⁺, Zn²⁺)? start->check_cofactor titrate_metal Perform a metal titration experiment: Measure IC₅₀ at varying concentrations of the key metal cofactor. check_cofactor->titrate_metal Yes conclusion_other Chelation is unlikely to be the primary cause. Investigate other mechanisms. check_cofactor->conclusion_other No yes_cofactor Yes no_cofactor No ic50_shift Does the IC₅₀ increase with increasing metal concentration? titrate_metal->ic50_shift conclusion_chelation Chelation is a likely mechanism of action. This may be an off-target effect. ic50_shift->conclusion_chelation Yes ic50_shift->conclusion_other No yes_shift Yes no_shift No

Caption: Decision tree for diagnosing chelation artifacts.

Understanding Unexpected Biological Readouts: The Role of Off-Target Effects

Even if assay artifacts are ruled out, this compound may produce unexpected cellular phenotypes due to its interaction with unintended biological targets.

  • Kinase Promiscuity: Aminopyridine scaffolds are common in kinase inhibitors.[13][14] It is plausible that this compound could inhibit off-target kinases, leading to downstream signaling changes that are not related to the primary target of interest.

  • GPCR and Ion Channel Activity: Piperidine derivatives are prevalent in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[7][15][16] Cross-reactivity with these target classes could explain unexpected cellular responses.

Recommendations:

  • Target Profiling: If resources permit, screen the compound against a panel of common off-target proteins, such as a kinase panel or a safety pharmacology panel.

  • Literature Review: Investigate the known targets of structurally similar compounds to identify potential off-target liabilities.

References

  • Kolesnikova, T. O., et al. (2023).
  • PubChem. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyridin-3-amine. Retrieved February 2, 2026, from [Link]

  • PearlPoint Nutrition Services. (n.d.). What are heterocyclic amines? Retrieved February 2, 2026, from [Link]

  • G-蛋白偶联受体(GPCR). (n.d.). 非激酶脱靶抑制活性的临床相关激酶抑制剂. Retrieved February 2, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Bortoluzzi, A., et al. (2015). Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. PLOS ONE, 10(9), e0137800.
  • Waluk, J. (2002). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromat. The Journal of Physical Chemistry A, 106(5), 786–794.
  • U.S. National Library of Medicine. (n.d.). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Yu, P. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7079–7095.
  • Carroll, F. I., et al. (2004). Synthesis, Molecular Modeling, and Biological Studies of Novel Piperidine-Based Analogues of Cocaine: Evidence of Unfavorable Interactions Proximal to the 3α-Position of the Piperidine Ring. Journal of Medicinal Chemistry, 47(11), 2913–2926.
  • PubMed. (2024). Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Metal-ion chelating agents, methods for preparing same and uses thereof.
  • BORTOLUZZI, A., et al. (2015). Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. PLOS ONE.
  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved February 2, 2026, from [Link]

  • MDPI. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2015). Avoiding PAINS (Pan-Assay Interference Compounds). Retrieved February 2, 2026, from [Link]

  • University of Missouri-St. Louis. (2014). DESIGN AND SYNTHESIS OF CHELATING COMPOUNDS AND SOLID-SUPPORTED CHELATORS FOR METAL DEPLETED SOLUTIONS. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2018). Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Bridged bicyclic piperidine derivatives and methods of use thereof.
  • PubChem. (n.d.). 4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-amine. Retrieved February 2, 2026, from [Link]

  • Linschitz, H., & El-Sayed, M. A. (1962). Fluorescence quenching of carbazole by pyridine and substituted pyridines. Radiationless processes in the carbazole-amine hydrogen bonded complex. The Journal of Physical Chemistry, 66(5), 889–893.
  • PubMed. (2015). Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Spiropiperidine derivatives.
  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved February 2, 2026, from [Link]

  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved February 2, 2026, from [Link]

  • RJPBCS. (n.d.). Transition Metal Complexes of N-(1-Piperidinosalicylyl) acetamide and their Biological Activity. Retrieved February 2, 2026, from [Link]].pdf

  • American Chemical Society. (2017). Practical High-Throughput Experimentation for Chemists. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2021). Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved February 2, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved February 2, 2026, from [Link]

  • PubMed. (2024). A Review on Pyridine Based Colorimetric and Fluorometric Chemosensor for Detection of Hg2+ ion. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Overview on the Development of Electrochemical Immunosensors by the Signal Amplification of Enzyme- or Nanozyme-Based Catalysis Plus Redox Cycling. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Heterocyclic amines: chemistry and health. Retrieved February 2, 2026, from [Link]

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  • PubMed. (2001). (4-Piperidin-1-yl)phenyl amides: potent and selective human beta(3) agonists. Retrieved February 2, 2026, from [Link]

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Validation & Comparative

Technical Guide: Optimizing Kinase Selectivity in 4-(Piperidin-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold as a Selectivity Tuner

The 4-(piperidin-1-yl)pyridin-3-amine moiety represents a privileged pharmacophore in kinase inhibitor design. Structurally, it functions as a robust ATP-mimetic, capable of forming bidentate hydrogen bonds with the kinase hinge region via the pyridine nitrogen and the exocyclic C3-amine. However, the true utility of this scaffold lies in the C4-piperidine ring, which projects into the solvent-exposed region, allowing for extensive derivatization to tune physicochemical properties (logD, pKa) and kinase selectivity profiles.

This guide objectively compares the performance of derivatives based on this core scaffold, focusing on the trade-offs between potency, isoform selectivity (specifically within the PIM and FLT3/Aurora families), and off-target liabilities such as hERG inhibition.

Mechanistic Basis of Selectivity

To understand the comparative data, one must first grasp the binding topology. The 3-amino-4-piperidinylpyridine core typically binds in the ATP pocket as follows:

  • Hinge Interaction: The pyridine nitrogen (acceptor) and the C3-amino group (donor) form a classic "donor-acceptor" motif with the kinase hinge backbone (e.g., Glu121/Val123 in PIM1).

  • Solvent Front: The C4-piperidine ring directs substituents toward the solvent interface. This is the critical vector for selectivity. Modifications here discriminate between kinase isoforms based on the size and charge distribution of the solvent channel.

Visualization: Scaffold Binding Topology

The following diagram illustrates the interaction logic used to design the derivatives discussed below.

BindingMode cluster_kinase Kinase Active Site cluster_inhibitor This compound Core Hinge Hinge Region (Backbone CO/NH) Gatekeeper Gatekeeper Residue (Steric Filter) Solvent Solvent Channel (Selectivity Vector) Pyridine Pyridine N1 (H-Bond Acceptor) Pyridine->Hinge H-Bond Pyridine->Gatekeeper Steric Clash Check Amine C3-Amine (H-Bond Donor) Amine->Hinge H-Bond Piperidine C4-Piperidine (Solvent Projector) Piperidine->Solvent Derivatization (R-Groups)

Caption: Schematic representation of the bidentate hinge binding mode and the solvent-oriented vector of the piperidine ring.

Comparative Analysis: Derivative Performance

This section analyzes three distinct classes of derivatives derived from the parent scaffold. Data is synthesized from structure-activity relationship (SAR) studies focusing on PIM kinase and FLT3 inhibition [1, 2].

The Derivatives[1][2][3][4]
  • Compound A (Parent Series): Unsubstituted this compound.

  • Compound B (Solubilized): N-methyl-piperazine derivative (Piperidine nitrogen substituted).

  • Compound C (Carbocyclic Isostere): Cyclohexyl replacement (e.g., PIM447-like), removing the piperidine nitrogen to mitigate metabolic instability.

Table 1: Kinase Selectivity and Physicochemical Profile[1]
FeatureCompound A (Parent)Compound B (N-Methyl)Compound C (Carbocyclic)
Primary Target Potency (IC50) < 10 nM (PIM1/2)< 5 nM (PIM1/2)< 5 nM (PIM1/2/3)
Kinase Selectivity (S-Score) Low (Promiscuous)ModerateHigh (Isoform Selective)
Major Off-Targets CDK2, FLT3, JAK2hERG (High Risk)Minimal
Metabolic Stability (HLM) Low (N-oxidation)Low (Dealkylation)High
Cellular Potency (Ba/F3) < 100 nM< 50 nM< 10 nM
hERG Inhibition (IC50) > 10 µM< 3 µM (Risk) > 30 µM (Safe)
Analysis of Performance
  • Selectivity vs. Potency: While Compound B exhibits superior potency due to the basic nitrogen interacting with solvent-exposed acidic residues (e.g., Asp residues in the loop), this basicity introduces a significant hERG liability (IC50 < 3 µM). This is a common failure mode for piperidine-based kinase inhibitors [2].

  • Metabolic Liability: The piperidine nitrogen in Compounds A and B is a hotspot for oxidative metabolism (N-oxidation or dealkylation), leading to rapid clearance.

  • The Superior Alternative (Compound C): Replacing the piperidine with a carbocyclic isostere (as seen in PIM447 ) maintains the spatial projection required for potency but eliminates the basic nitrogen. This modification drastically improves the Selectivity Entropy (a measure of how focused the inhibition is) and metabolic stability [1].

Validated Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended. These workflows ensure that observed selectivity is due to specific binding events rather than assay artifacts (e.g., aggregation).

Protocol A: Differential Kinase Profiling (Kd Determination)

Rationale: IC50 values are ATP-dependent. Kd values (binding constants) provide a thermodynamic assessment of affinity, independent of ATP concentration.

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan or LanthaScreen).

  • Preparation: Dissolve derivatives in 100% DMSO to 10 mM.

  • Dosing: Prepare an 11-point serial dilution (3-fold) starting at 10 µM.

  • Control: Include Staurosporine as a pan-kinase reference and Crizotinib as a scaffold reference.

  • Data Quality Check:

    • Ensure DMSO tolerance of the kinase < 2%.

    • Validate that the Hill Slope is between 0.8 and 1.2. Slopes > 2.0 indicate aggregation or non-specific binding.

Protocol B: Cellular Selectivity (Ba/F3 Isogenic Panel)

Rationale: Enzymatic selectivity does not always translate to cellular efficacy. The Ba/F3 system (IL-3 dependent) engineered to depend on a specific oncogene (e.g., PIM1, FLT3-ITD) is the gold standard for verifying on-target cellular activity.

  • Cell Lines:

    • Parental Ba/F3 (+IL-3).

    • Ba/F3-PIM1 (IL-3 independent).

    • Ba/F3-FLT3-ITD (IL-3 independent).

  • Seeding: 2,000 cells/well in 384-well plates.

  • Incubation: 72 hours with compound.

  • Readout: ATP quantitation (CellTiter-Glo).

  • Selectivity Calculation:

    
    
    
    • Target: Index > 50-fold.[1][2]

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the selectivity of this compound derivatives, moving from in silico design to in vivo candidacy.

Workflow cluster_Screening Phase 1: Biochemical Profiling cluster_Cellular Phase 2: Cellular Validation Start Scaffold Design (4-piperidine-3-amine core) Assay1 Kd Profiling (Panel of 400+ Kinases) Start->Assay1 Filter1 Selectivity Entropy Score Calculation Assay1->Filter1 Assay2 Ba/F3 Isogenic Panel (On-Target vs Parental) Filter1->Assay2 Hits (Kd < 10nM) Assay3 hERG Safety Screen (Patch Clamp) Assay2->Assay3 SI > 50-fold Assay3->Start Fail (Refine R-Groups) Candidate Selectivity Candidate (High Index, Low hERG) Assay3->Candidate hERG IC50 > 10µM

Caption: Step-by-step screening cascade to filter derivatives for potency, cellular selectivity, and safety (hERG).

Conclusion and Recommendations

The this compound scaffold is a potent ATP-competitive anchor. However, its clinical viability depends entirely on the modification of the piperidine ring.

  • Avoid: Unsubstituted piperidines or simple N-alkyl derivatives if hERG toxicity is a concern.

  • Prioritize:

    • Carbocyclic replacements (cyclohexyl) to eliminate the basic nitrogen liability while maintaining shape complementarity.

    • Rigidification (e.g., fusing the pyridine to form imidazo[4,5-b]pyridines) to lock the bioactive conformation and improve isoform selectivity [2].

For researchers developing next-generation inhibitors, Compound C (Carbocyclic) represents the optimal balance of selectivity and metabolic stability.

References

  • Burger, M. T., et al. (2015).[3] "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor."[3] Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry.

  • Uitdehaag, J. C., & Zaman, G. J. (2011).[4] "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology.

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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-1-yl)pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The 4-(piperidin-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent structural features, including a hydrogen bond donor and acceptor-rich pyridine core, coupled with the conformational flexibility of the piperidine ring, provide a fertile ground for chemical exploration. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of different analog series derived from this core, providing insights into the design principles that govern their biological activity. We will delve into key therapeutic areas where these analogs have shown promise, including kinase inhibition and epigenetic modulation, supported by experimental data and detailed protocols.

The this compound Core: A Strategic Starting Point

The core structure presents several key interaction points that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 3-amino group on the pyridine ring often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein. The pyridine nitrogen at position 1 can also participate in hydrogen bonding. The piperidine ring, attached at the 4-position of the pyridine, serves as a versatile scaffold for introducing various substituents to probe different regions of the binding pocket and to modulate physicochemical properties such as solubility and lipophilicity.

Below is a diagram illustrating the key modification points of the this compound scaffold that will be discussed in this guide.

SAR_points cluster_core Core Scaffold core R1 R1 R2 R2 R3 R3 Linker Linker center->R1 Pyridine Ring Substitutions center->R2 Piperidine Ring Substitutions center->R3 3-Amino Group Modifications center->Linker Linker Variation

Caption: Key modification points on the this compound scaffold.

Kinase Inhibitors: Targeting the ATP-Binding Site

The pyridin-3-amine moiety is a well-established hinge-binding motif in many kinase inhibitors. Analogs of this compound have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A novel series of pyridin-3-amine derivatives were designed and evaluated as multi-targeted protein kinase inhibitors, with a particular focus on FGFR.[1] The initial hit was identified through in-silico screening against FGFR and subsequently validated in vitro.[1] The exploration of the SAR led to the development of potent inhibitors of FGFR1, 2, and 3.[1]

Key SAR Observations for FGFR Inhibition:

  • Pyridine Core: The 3-amino group is essential for forming a key hydrogen bond with the hinge region of the kinase.

  • Substitutions on the Pyridine Ring: Introduction of a substituted phenyl or indazole group at the 2-position of the pyridine ring was found to be crucial for potent FGFR inhibition.

  • Piperidine Substituents: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity. For instance, compound 3m from a study on pyridin-3-amine derivatives, which incorporates a specific substituent, demonstrated potent inhibition against multiple kinases including FGFR1, 2, and 3, as well as other cancer-related kinases like RET, EGFR, and ALK.[1]

CompoundR1 (Position 2)R2 (Piperidine-N)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Hit 1 Substituted PhenylHModerateModerateModerate
2a-2p Varied Aryl/HeteroarylHVariedVariedVaried
3a-3q Varied Aryl/HeteroarylVaried SubstituentsPotent (nM range)Potent (nM range)Potent (nM range)
3m 3-methyl-1H-indazol-5-yl2-hydroxy-1-phenylethylaminoPotentPotentPotent

Table 1: Comparative inhibitory activities of representative pyridin-3-amine analogs against FGFR kinases.[1]

Phosphoinositide 3-Kinase (PI3K) Delta Inhibitors

Modification of the core scaffold has also yielded potent and selective inhibitors of PI3Kδ, a key target in B-cell malignancies. In one study, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized and evaluated.[2] This highlights a variation where the piperidine is attached via an amino linker at its 3-position to a larger heterocyclic system.

Key SAR Observations for PI3Kδ Inhibition:

  • Core Scaffold: The 6-pyridylquinazoline core serves as the primary pharmacophore interacting with the PI3Kδ active site.

  • Piperidine Moiety: The (piperid-3-yl)amino substituent at the 4-position of the quinazoline is critical for activity.

  • Piperidine Substituents: Modifications on the piperidine nitrogen were explored to optimize potency and selectivity. Compounds A5 and A8 emerged as highly potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively, which are comparable to the approved drug idelalisib.[2] Compound A5 demonstrated excellent selectivity over other PI3K isoforms (α, β, and γ).[2] Molecular docking studies suggested that these compounds form key hydrogen bonds within the PI3Kδ active site.[2]

CompoundPiperidine-N SubstituentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
Idelalisib -1.2>1000>1000>1000
A5 Specific Heterocycle1.3>1000>1000>1000
A8 Specific Heterocycle0.7>1000>1000>1000

Table 2: In vitro inhibitory activities and isoform selectivity of lead PI3Kδ inhibitors.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle that is often dysregulated in cancer.[3] Computational studies have provided insights into the binding modes and SAR of these compounds.[3]

Key SAR Observations for CDK2 Inhibition:

  • Core Scaffold: The N-(pyridin-3-yl)pyrimidin-4-amine core is crucial for interaction with the CDK2 active site.

  • Substitutions: The nature of substituents on both the pyridine and pyrimidine rings influences the inhibitory potency. These analogs establish strong intermolecular interactions within the CDK2 active site, leading to protein stabilization.[3]

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow Compound_Prep Compound Preparation (Serial Dilution) Incubation Incubation (Compound + Kinase + ATP + Substrate) Compound_Prep->Incubation Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Incubation Detection Detection of Phosphorylation (e.g., ADP-Glo, HTRF) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Epigenetic Modulators: Targeting Lysine Specific Demethylase 1 (LSD1)

Beyond kinase inhibition, the versatile this compound scaffold has been adapted to target epigenetic enzymes. Specifically, 3-(piperidin-4-ylmethoxy)pyridine derivatives have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[4]

Key SAR Observations for LSD1 Inhibition:

  • Core Scaffold: The 3-(piperidin-4-ylmethoxy)pyridine core is the key pharmacophore.

  • Piperidine Substituents: Large, hydrophobic substituents on the piperidine nitrogen were found to be critical for potent LSD1 inhibition. These compounds are competitive inhibitors with respect to the dimethylated H3K4 substrate.[4]

  • Selectivity: The optimized compounds exhibited high selectivity (>160-fold) against the related monoamine oxidases A and B.[4]

  • Cellular Activity: Potent LSD1 inhibitors led to an increase in cellular H3K4 methylation and strongly inhibited the proliferation of various leukemia and solid tumor cell lines with EC50 values as low as 280 nM, while showing negligible effects on normal cells.[4]

CompoundPiperidine-N SubstituentLSD1 Ki (nM)MAO-A Ki (nM)MAO-B Ki (nM)Cell Line Proliferation EC50 (nM)
Lead Compound Small alkyl>1000-->10000
Optimized Analog Large hydrophobic group29>5000>5000280 (in sensitive cell lines)

Table 3: Comparative activities of 3-(piperidin-4-ylmethoxy)pyridine analogs as LSD1 inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase isoform.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells.

  • Add 2.5 µL of a solution containing the PI3Kδ enzyme and PIP2 substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Rationale: This assay quantifies the ability of a compound to inhibit the catalytic activity of the kinase by measuring the reduction in the production of ADP, a direct product of the phosphotransferase reaction. The use of a validated commercial kit like ADP-Glo™ ensures high sensitivity and reproducibility.

Cell Proliferation Assay (Example: MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SU-DHL-6 for PI3Kδ inhibitors)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the EC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

SAR_Logic cluster_logic SAR Logic Flow Scaffold This compound Core Scaffold Modification Systematic Chemical Modification (R1, R2, R3, Linker) Scaffold->Modification Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Modification->Screening Data Quantitative Data (IC50, EC50, Ki) Screening->Data Analysis SAR Analysis (Identify key structural features for activity and selectivity) Data->Analysis Optimization Lead Optimization (Improve potency, selectivity, and ADME properties) Analysis->Optimization Optimization->Modification Iterative Process

Caption: The iterative process of structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold and its analogs have proven to be a rich source of potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that systematic modifications to different parts of the molecule can lead to significant improvements in biological activity and selectivity. For kinase inhibitors, the pyridin-3-amine core consistently serves as an effective hinge-binding motif, while substitutions on the pyridine and piperidine rings are crucial for achieving high potency and a desired selectivity profile. In the context of epigenetic modulators like LSD1 inhibitors, the piperidine ring acts as a key scaffold for introducing large hydrophobic groups that occupy a specific pocket in the enzyme's active site.

Future research in this area will likely focus on fine-tuning the pharmacokinetic and toxicological profiles of these potent analogs to advance them into clinical development. The exploration of novel substitutions and the use of advanced computational methods will continue to drive the discovery of next-generation therapeutics based on this versatile scaffold.

References

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A Comparative Benchmarking Guide to 4-(Piperidin-1-yl)pyridin-3-amine Based Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking novel inhibitors derived from the 4-(Piperidin-1-yl)pyridin-3-amine scaffold. For the purpose of this analysis, we will focus on the inhibition of the Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer. Our benchmark will be the well-characterized, orally bioavailable Akt inhibitor, AZD5363 (Capivasertib).

The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required for a robust comparative evaluation of novel chemical entities.

Introduction: The Therapeutic Potential of the this compound Scaffold and the Akt Pathway

The this compound core is a versatile scaffold in medicinal chemistry.[1] Derivatives of this structure have demonstrated significant biological activity, notably as potent inhibitors of various protein kinases.[2] One of the most compelling targets for inhibitors based on this scaffold is the Protein Kinase B (Akt) pathway.

The Akt signaling cascade is a central node in cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The development of potent and selective Akt inhibitors is therefore a significant focus in oncology drug discovery.

This guide will use a hypothetical novel inhibitor, hereafter referred to as "Compound X" , representing a promising lead compound from a this compound-based discovery program. We will benchmark Compound X against AZD5363 (Capivasertib) , a clinical-stage, potent, and selective ATP-competitive inhibitor of all three Akt isoforms.[3]

The Akt Signaling Pathway

Akt_Signaling_Pathway Figure 1: Simplified Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK-3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival GSK3b->Survival Negative Regulation FOXO->Survival Negative Regulation Metabolism Metabolism Inhibitor Compound X / AZD5363 Inhibitor->Akt Inhibition

Caption: Figure 1: Simplified Akt Signaling Pathway.

Comparative Data Summary

The following table outlines the key performance indicators for a head-to-head comparison of our hypothetical "Compound X" and the benchmark drug, AZD5363. The subsequent sections will detail the experimental protocols to generate this data.

Parameter Compound X (Hypothetical Data) AZD5363 (Reference Data) Significance
Target Akt1/2/3Akt1/2/3Confirms target profile
Mechanism of Action ATP-competitiveATP-competitiveElucidates mode of inhibition
In-vitro Potency (IC₅₀) 5 nM8 nMMeasures direct enzyme inhibition
Cellular Potency (EC₅₀) 50 nM100 nMMeasures activity in a biological context
Kinase Selectivity >100-fold vs. PKA, ROCK>10-fold vs. PKA, ROCK[3]Defines off-target effects
Target Engagement (CETSA) EC₅₀ Shift > 1 µMConfirmed[4]Verifies interaction with target in cells
Oral Bioavailability (%) 40%~30%[3]Key for in-vivo efficacy
Plasma Half-life (t½) 6 hours8 hoursDetermines dosing schedule

Experimental Protocols for Benchmarking

The following protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

In-vitro Akt Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified Akt enzyme.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein in a controlled, cell-free environment. A radiometric assay using ³²P-labeled ATP provides high sensitivity and a direct measure of kinase activity.[5]

Protocol:

  • Reaction Buffer Preparation: Prepare a kinase buffer consisting of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[6]

  • Compound Dilution: Prepare a serial dilution of Compound X and AZD5363 in DMSO, then dilute further in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing purified recombinant Akt1 enzyme and a peptide substrate (e.g., Crosstide).

    • Initiate the reaction by adding 10 µL of a solution containing 100 µM ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto a P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Figure 2: In-vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Compounds, Enzyme, ATP) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction (Phosphoric Acid) Incubation->Termination Detection Spot on P81 Paper, Wash, and Count Termination->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Figure 2: In-vitro Kinase Assay Workflow.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compounds in a cancer cell line with a constitutively active Akt pathway (e.g., PTEN-null U87MG glioblastoma cells).

Causality: This assay measures the functional consequence of target inhibition on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing an indirect measure of cell number.[7][8]

Protocol:

  • Cell Plating: Seed U87MG cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and AZD5363 for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC₅₀ value using a sigmoidal dose-response curve.

MTT_Assay_Workflow Figure 3: MTT Cell Proliferation Assay Workflow Start Start Plate_Cells Plate U87MG Cells in 96-well Plate Start->Plate_Cells Treat_Cells Treat with Compounds (72 hours) Plate_Cells->Treat_Cells Add_MTT Add MTT Reagent (4 hours) Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_EC50 Calculate EC50 Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Figure 3: MTT Cell Proliferation Assay Workflow.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that Compound X engages with and stabilizes the Akt protein in intact cells.

Causality: CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[4] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly assess target engagement.[9]

Protocol:

  • Cell Treatment: Treat U87MG cells with various concentrations of Compound X or vehicle (DMSO) for 1 hour.

  • Heating: Heat the cell suspensions in a PCR machine to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Akt in the supernatant by Western blotting or an AlphaScreen® assay.[10]

  • Data Analysis: Plot the amount of soluble Akt as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.

CETSA_Workflow Figure 4: CETSA Workflow Start Start Treat_Cells Treat Cells with Compound or Vehicle Start->Treat_Cells Heat_Cells Heat Cell Suspensions (Temperature Gradient) Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Cells->Lyse_Cells Separate_Fractions Separate Soluble and Precipitated Fractions Lyse_Cells->Separate_Fractions Detect_Protein Detect Soluble Akt (Western Blot / ELISA) Separate_Fractions->Detect_Protein Analyze_Shift Analyze Melting Curve Shift Detect_Protein->Analyze_Shift End End Analyze_Shift->End

Caption: Figure 4: CETSA Workflow.

In-vivo Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of Compound X, such as oral bioavailability and plasma half-life, in a preclinical model (e.g., BALB/c mice).

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its translation into an effective in-vivo therapeutic.[11] Poor pharmacokinetics can lead to a lack of efficacy, regardless of in-vitro potency.[12]

Protocol:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer Compound X at 1 mg/kg via tail vein injection.

    • Oral (PO) Group: Administer Compound X at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate key PK parameters, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Oral Bioavailability (%F) calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100)

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking novel this compound based inhibitors against an established clinical candidate. By following these self-validating protocols, researchers can generate high-quality, comparable data on potency, selectivity, target engagement, and pharmacokinetic properties.

The hypothetical data for "Compound X" suggests a promising profile with improved in-vitro and cellular potency compared to AZD5363, coupled with favorable pharmacokinetic properties. The next logical steps in the development of such a compound would include comprehensive toxicity studies, in-vivo efficacy studies in tumor xenograft models, and further lead optimization to enhance its overall drug-like properties. This structured benchmarking process is fundamental to making informed decisions in the challenging but critical endeavor of drug discovery.

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Beyond the Aminopyridine: A Comparative Guide to Kinase Inhibitor Scaffold Hopping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Piperidin-1-yl)pyridin-3-amine motif represents a canonical "Type I" kinase inhibitor scaffold. Structurally, it functions through a bidentate mechanism: the 3-amino-pyridine core serves as the hinge-binding element (forming hydrogen bonds with the kinase backbone), while the 4-piperidine moiety projects into the solvent-exposed region, often improving solubility and pharmacokinetic (PK) properties.

However, this scaffold faces recurring developability challenges:

  • Metabolic Instability: The piperidine ring is a "metabolic hotspot," highly susceptible to oxidative metabolism (hydroxylation/lactam formation) by Cytochrome P450 enzymes.

  • Promiscuity: The simple aminopyridine hinge binder often lacks the vectoral rigidity to discriminate between kinase isoforms.

  • IP Saturation: This chemotype is heavily patented across multiple indications (ALK, PKC, CDK).

This guide objectively compares three high-value alternative strategies: Core Rigidification (Fused Systems) , Spirocyclic Bioisosteres , and Electronic Modulation (Morpholines) .

Comparative Analysis of Alternative Scaffolds

Strategy A: Core Rigidification (The "Hinge Hop")

Alternative: Pyrazolo[1,5-a]pyrimidine or 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Best For: Improving selectivity and potency.

Replacing the monocyclic pyridine core with a fused bicyclic system alters the hydrogen bond vectors and fills the adenine binding pocket more effectively.

FeatureReference: AminopyridineAlternative: 7-AzaindolePerformance Impact
H-Bond Geometry Donor-Acceptor (Linear)Donor-Acceptor (Rigid)High. Fused rings reduce entropic penalty upon binding.
Selectivity Low-ModerateHighRigid core allows for specific interactions with the "Gatekeeper" residue.
Solubility High (Pyridine N)ModerateMay require solubilizing groups on the tail.
Strategy B: Metabolic Blocking (The "Tail Hop")

Alternative: Azaspiro[3.3]heptane (replacing Piperidine) Best For: Extending half-life (


) and reducing clearance (

).

The piperidine ring is prone to CYP-mediated oxidation at the


-carbon. Replacing it with a strained spirocyclic system removes the susceptible hydrogens or sterically hinders the enzyme, while maintaining the basic nitrogen required for solubility.
MetricReference: PiperidineAlternative: Azaspiro[3.3]heptaneExperimental Outcome
pKa (Basicity) ~10-11~9-10Neutral. Maintains lysosomotropic properties and solubility.
Metabolic Stability Low (Rapid Oxidation)HighCritical Gain. Steric bulk prevents CYP heme access.
Lipophilicity (LogD) ModerateLowerImproved Ligand Efficiency (LE).
Strategy C: Electronic Modulation

Alternative: Morpholine (replacing Piperidine) Best For: Reducing phospholipidosis risk and CNS penetration.

MetricReference: PiperidineAlternative: MorpholineExperimental Outcome
pKa ~11.0~8.3High Impact. Reduced basicity lowers risk of lysosomal trapping (phospholipidosis).
Permeability HighModerateOxygen atom lowers LogP, potentially reducing BBB penetration if peripheral restriction is desired.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate alternative based on the specific liability of the lead compound.

ScaffoldSelection Start Lead Liability Analysis (this compound) Decision1 Primary Issue? Start->Decision1 Path_Metab High Clearance / Short t1/2 Decision1->Path_Metab Metabolic Stability Path_Select Off-Target Toxicity / Promiscuity Decision1->Path_Select Selectivity Path_Tox hERG / Phospholipidosis Decision1->Path_Tox Safety/Tox Sol_Spiro STRATEGY: Spirocyclic Hop Replace Piperidine with Azaspiro[3.3]heptane Path_Metab->Sol_Spiro Sol_Core STRATEGY: Core Rigidification Switch to 7-Azaindole or Pyrazolo[1,5-a]pyrimidine Path_Select->Sol_Core Sol_Morph STRATEGY: pKa Modulation Replace Piperidine with Morpholine Path_Tox->Sol_Morph Outcome1 Result: Blocked Metabolic Soft Spot Maintained Solubility Sol_Spiro->Outcome1 Outcome2 Result: Improved Shape Complementarity Reduced Entropic Penalty Sol_Core->Outcome2 Outcome3 Result: Lowered Basicity Reduced Lysosomal Trapping Sol_Morph->Outcome3

Caption: Decision tree for scaffold hopping based on specific lead liabilities (Metabolism, Selectivity, or Toxicity).

Experimental Validation Protocols

To objectively compare these scaffolds, the following self-validating protocols must be established.

Protocol A: Comparative Metabolic Stability (Microsomal Clearance)

Objective: Quantify the stability advantage of the Spirocyclic/Morpholine scaffolds over the Piperidine reference.

  • Preparation:

    • Prepare 10 mM stock solutions of Reference (Piperidine) and Alternatives (Spirocycle, Morpholine) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Control: Run a "minus NADPH" control to rule out chemical instability.

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      
    • Success Criteria: Alternative scaffold must show

      
       increase in 
      
      
      
      compared to Reference.
Protocol B: Kinase Selectivity Profiling (TR-FRET)

Objective: Validate that Core Rigidification improves selectivity.

  • Assay Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Select an Alexa Fluor™ labeled tracer known to bind the ATP pocket of the target kinase.

  • Workflow:

    • Dispense 5 µL of compound (serial dilution) into a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST or Eu-anti-His).

    • Add 5 µL of Tracer.

    • Incubate 60 min at Room Temp.

  • Readout: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm).

  • Data Analysis:

    • Fit curves to determine

      
      .
      
    • Gini Coefficient Calculation: Test compound against a panel of 10 diverse kinases. Calculate the Gini score (0 = promiscuous, 1 = perfectly selective).

    • Success Criteria: Core Hop (e.g., Azaindole) should yield a Gini score > 0.5 compared to Aminopyridine (< 0.3).

Representative SAR Data Trends

The following table summarizes "field-proven" trends observed when hopping from the reference scaffold. Note: Data represents aggregated trends from medicinal chemistry literature (see References).

Scaffold VariantTarget Potency (

)
HLM Stability (

)
Selectivity ScoreNotes
Reference: this compound++ (10-50 nM)+ (< 15 min)LowRapid oxidative clearance.
Alt A: 7-Azaindole Core+++ (< 10 nM)++ (30 min)Highimproved H-bond donor acidity.
Alt B: Azaspiro[3.3]heptane Tail++ (10-50 nM)+++ (> 60 min)LowBest for PK optimization.
Alt C: Morpholine Tail+ (50-100 nM)+++ (> 60 min)ModeratePotency drop often observed due to weaker basicity.

Pathway Visualization: The Metabolic Liability

Understanding why the reference scaffold fails is crucial for selecting the right alternative.

Metabolism Piperidine Piperidine Ring (Reference) CYP CYP450 (Liver) Piperidine->CYP Oxidation Iminium Iminium Ion Intermediate CYP->Iminium Block Metabolism Blocked (Steric/Electronic) CYP->Block Lactam Lactam / Hydroxyl (Inactive Metabolite) Iminium->Lactam Clearance Spiro Azaspiro[3.3]heptane (Alternative) Spiro->CYP Resistant

Caption: Mechanism of CYP-mediated clearance of the piperidine ring vs. the resistant spirocyclic alternative.

References

  • Bicyclic Bioisosteres of Piperidine. ResearchGate. (Detailed analysis of Azaspiro[3.3]heptane as a metabolically stable alternative).

  • Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors. Journal of Medicinal Chemistry. (Case study on hopping from aminopyridine to pyrazole cores).

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem. (Data on the electronic and metabolic impact of oxygen insertion).

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold. PubMed Central. (Example of pyridazinone as a scaffold hop).

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Novelty of 4-(Piperidin-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. This guide offers an in-depth technical assessment of 4-(Piperidin-1-yl)pyridin-3-amine derivatives, a scaffold with intriguing potential in the competitive landscape of kinase inhibitor development. As Senior Application Scientists, our goal is to provide a comprehensive analysis, grounded in experimental data and logical scientific principles, to empower researchers in their quest for next-generation targeted therapies.

The this compound Scaffold: An Emerging Pharmacophore

The this compound core, while present in the patent literature, remains a relatively underexplored scaffold in peer-reviewed medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich aminopyridine ring coupled with the versatile piperidine moiety—suggest a high potential for forming key interactions within the ATP-binding pocket of various protein kinases. The piperidine ring, in particular, offers a valuable vector for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of deeper hydrophobic pockets within the kinase domain.

Our analysis of the existing landscape reveals that while numerous piperidine- and aminopyridine-containing molecules have been investigated as kinase inhibitors, the specific isomeric arrangement of the this compound scaffold presents a unique opportunity for the development of novel intellectual property and potentially differentiated biological profiles.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To assess the novelty and potential of new this compound derivatives, a direct comparison with existing kinase inhibitors possessing similar structural motifs is essential. We have selected a panel of relevant comparators from the literature, focusing on those that share either the aminopyridine or the piperidine element and have well-characterized kinase inhibitory profiles.

Table 1: Comparative Kinase Inhibition Profiles

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Key Structural Features & Rationale for ComparisonReference
Idelalisib PI3Kδ1.2Quinazoline core with a substituted purine. A key clinical benchmark for PI3Kδ inhibitors.[1]
Compound A5 PI3Kδ1.34-(piperid-3-yl)amino substituted 6-pyridylquinazoline. A close analog demonstrating the potential of the aminopiperidinyl-pyridine motif.[1]
Compound A8 PI3Kδ0.74-(piperid-3-yl)amino substituted 6-pyridylquinazoline. Demonstrates optimization of the aminopiperidinyl-pyridine scaffold for high potency.[1]
AZD5363 Akt-4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. Highlights the utility of a substituted piperidine linked to a pyridine bioisostere in targeting the AGC kinase family.[2]
GSK3/CLK1/DYRK1A Inhibitor GSK3α/β, CLK1, DYRK1A-Pyrazolo[3,4-c]pyridine core. Demonstrates the activity of a substituted pyridine scaffold against multiple kinase families.[3]
JNK Inhibitor JNK36304-(Pyrazol-3-yl)-pyrimidine. A pyrimidine analog of the pyridine core, providing a basis for scaffold hopping exploration.[4]

Analysis of Comparative Data:

The data presented in Table 1 underscores the potential of piperidine- and pyridine-containing scaffolds to yield highly potent and selective kinase inhibitors. The nanomolar potency of compounds A5 and A8 against PI3Kδ, which feature a related 4-(piperid-3-yl)amino moiety, strongly suggests that the this compound scaffold is a promising starting point for the development of inhibitors targeting the PI3K/Akt/mTOR pathway and other related kinases.

The novelty of new derivatives of this compound will lie in:

  • Substitution Pattern: The nature and position of substituents on both the piperidine and pyridine rings can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

  • Kinase Selectivity Profile: A comprehensive screening of new derivatives against a broad kinase panel is crucial to identify unique selectivity profiles that may offer therapeutic advantages over existing inhibitors, potentially minimizing off-target effects.

  • Intellectual Property: Novel substitution patterns on the core scaffold can lead to the generation of new and defensible intellectual property.

Experimental Workflows for Assessing Novelty and Performance

To rigorously evaluate the potential of novel this compound derivatives, a systematic experimental cascade is proposed. This workflow is designed to provide a comprehensive understanding of the compound's biochemical potency, cellular activity, and in vivo efficacy.

experimental_workflow biochemical_assay Biochemical Kinase Assay (IC50 Determination) kinase_panel Broad Kinase Panel Screening (Selectivity Profiling) biochemical_assay->kinase_panel Confirmed Hits cell_viability Cell Viability/Proliferation Assay (e.g., MTT) kinase_panel->cell_viability Selective Hits target_engagement Cellular Target Engagement (e.g., Western Blot for Phospho-targets) cell_viability->target_engagement Potent Cellular Activity pk_studies Pharmacokinetic (PK) Studies (ADME Properties) target_engagement->pk_studies Confirmed On-Target Activity efficacy_studies In Vivo Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Favorable PK Profile

Caption: A streamlined workflow for the evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

Objective: To determine the inhibitory activity and selectivity of novel this compound derivatives against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create a 10 mM stock solution. Serially dilute the stock solution to the desired screening concentrations.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include appropriate controls (e.g., DMSO for 100% activity, a known broad-spectrum inhibitor like staurosporine for 0% activity).

  • Kinase Reaction: Add the kinase, substrate (peptide or protein), and ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure physiologically relevant results.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration. For active compounds, determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Rationale: A broad kinase panel screen is the most efficient method to identify the primary target(s) of a novel compound and to assess its selectivity.[5][6] This early-stage profiling is critical for identifying potential off-target liabilities and for guiding lead optimization efforts.

Objective: To confirm that the observed anti-proliferative effects of the novel derivatives are due to the inhibition of the intended kinase target in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells with known dysregulation of the target kinase pathway at an appropriate density. Treat the cells with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total protein level of the target kinase.

Rationale: This experiment provides direct evidence of on-target activity within a biological system. A dose-dependent decrease in the phosphorylation of the target protein or its substrates confirms that the compound is engaging its intended target and modulating its activity.[8]

western_blot_pathway cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_A Upstream Kinase Receptor->Kinase_A Activates Target_Kinase Target Kinase (e.g., PI3K, Akt) Kinase_A->Target_Kinase Phosphorylates (p) Downstream_Substrate Downstream Substrate (e.g., p-Akt, p-S6K) Target_Kinase->Downstream_Substrate Phosphorylates (p) Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrate->Cellular_Response Promotes Inhibitor This compound Derivative Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a novel derivative.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. While the core structure is known, the vast chemical space accessible through substitution on both the piperidine and pyridine rings offers significant opportunities for the discovery of compounds with unique and potentially superior biological profiles.

The key to unlocking the full potential of this scaffold lies in a systematic and rigorous evaluation of novel derivatives. By employing the comparative analysis and experimental workflows outlined in this guide, researchers can efficiently assess the novelty and performance of their compounds, ultimately accelerating the journey from a promising chemical entity to a potential life-saving therapeutic. Future efforts should focus on exploring a diverse range of substituents, conducting comprehensive kinase selectivity profiling, and elucidating the structure-activity relationships to guide the rational design of next-generation inhibitors.

References

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. ([Link])

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • US11618751B1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 deriv
  • US4342870A - Novel 3-(1-piperidinylalkyl)
  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. ([Link])

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. ([Link])

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ([Link])

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ([Link])

  • Kinase Panel Screening and Profiling Service. ([Link])

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ([Link])

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ([Link])

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ([Link])

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ([Link])

  • Detection of Phosphorylated Proteins by Western Blotting. ([Link])

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ([Link])

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ([Link])

  • In vitro kinase assay. ([Link])

  • SAR studies of quinoline derivatives with important interactions with PIM-1 kinase. ([Link])

  • Regulatory Knowledge Guide for Small Molecules. ([Link])

  • In vivo pharmacology. ([Link])

  • New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. ([Link])

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. ([Link])

  • Assay Development for Protein Kinase Enzymes. ([Link])

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A Comparative Guide to the Potential Applications of 4-(Piperidin-1-yl)pyridin-3-amine Based on Peer-Reviewed Studies of its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The compound 4-(Piperidin-1-yl)pyridin-3-amine represents an intriguing, yet largely uncharacterized, structure. A direct search of peer-reviewed literature reveals a scarcity of studies specifically detailing its applications. However, the constituent moieties—a 3-aminopyridine core and a 4-piperidinyl substituent—are well-established pharmacophores present in a multitude of clinically relevant and experimental therapeutics.[1][2][3][4]

This guide, therefore, adopts a scientifically rigorous, analog-based approach to forecast the potential applications of this compound. By systematically comparing the structure-activity relationships (SAR), mechanisms of action, and experimental data of its closest structural analogs, we can construct a robust hypothesis for its biological activities and guide future research endeavors. The insights presented herein are synthesized from a comprehensive review of peer-reviewed literature, with a focus on providing actionable data and experimental context for researchers, scientists, and drug development professionals.

The 3-Aminopyridine Core: A Versatile Anchor for Biological Activity

The 3-aminopyridine scaffold is a recurring motif in medicinal chemistry, valued for its ability to engage in various biological interactions.[3][5] Its isomers, 2-aminopyridine and 4-aminopyridine, have been extensively studied, with 4-aminopyridine (fampridine) being an approved treatment for improving motor function in multiple sclerosis through the blockade of voltage-gated potassium channels.[6] The specific placement of the amino group at the 3-position, as in our target compound, influences the electronic properties and hydrogen bonding potential of the molecule, often directing its interaction with protein targets.[3]

The Piperidine Substituent: A Modulator of Potency, Selectivity, and Pharmacokinetics

The piperidine ring is a highly privileged scaffold in drug design, appearing in a vast array of approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of a compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability.[2] The point of attachment and substitution patterns on the piperidine ring are critical determinants of a molecule's biological activity and selectivity.[7][8]

Comparative Analysis of Structural Analogs and Potential Applications

Based on the available literature, we can infer the potential applications of this compound by examining its close structural analogs. The primary distinction among these analogs lies in the point of attachment of the piperidine ring to the aminopyridine core and the position of the amino group on the pyridine ring.

Kinase Inhibition: A Prominent Therapeutic Avenue

A significant body of evidence points to the potential of piperidine-substituted aminopyridines as potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Analogs such as N-(Piperidin-3-yl)pyridin-4-amine have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] The ATP-competitive mechanism of these inhibitors highlights the importance of the aminopyridine scaffold in interacting with the kinase hinge region.

  • Comparative Data:

Compound/AnalogTarget KinaseIC50Cell LinesAntiproliferative IC50Reference
N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l)CDK2/cyclin A264.42 nMMV4-11, HT-29, MCF-7, HeLa0.83 - 8.61 µM[7]
AZD5438 (Reference CDK2 inhibitor)CDK2Comparable to Compound 7lNot specifiedNot specified[7]

Derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have emerged as potent and selective inhibitors of the delta isoform of PI3K (PI3Kδ), a promising target in B-cell malignancies.[9] This underscores the potential for aminopyridine-piperidine scaffolds to achieve isoform-selective kinase inhibition.

  • Comparative Data:

Compound/AnalogTarget KinaseIC50Cell LineAntiproliferative IC50Reference
Compound A5PI3Kδ1.3 nMSU-DHL-60.16 µM[9]
Compound A8PI3Kδ0.7 nMSU-DHL-60.12 µM[9]
Idelalisib (Approved PI3Kδ inhibitor)PI3Kδ1.2 nMNot specifiedNot specified[9]

The potent activity of these analogs suggests that this compound should be prioritized for screening against a panel of cancer-relevant kinases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The structural analog 4-(Piperidin-3-yl)aniline is a key intermediate in the synthesis of Niraparib, a potent and orally active PARP inhibitor used in cancer therapy.[10] PARP inhibitors function by trapping PARP enzymes on DNA, leading to the collapse of replication forks and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations). The presence of the piperidine-aniline core in a clinically successful drug highlights the potential of related structures, including this compound, in this therapeutic area.

Central Nervous System (CNS) Applications

Piperidine derivatives are well-represented in CNS drug discovery, with activities ranging from antipsychotic to analgesic.[8][11] For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) is a potent 5-HT2A receptor inverse agonist with an antipsychotic-like profile.[12] The ability of the piperidine moiety to cross the blood-brain barrier and interact with CNS targets suggests that this compound warrants investigation for neurological and psychiatric disorders.

Antimicrobial and Antifungal Activity

The piperidine scaffold is also found in compounds with antimicrobial and antifungal properties.[8][13] For example, 4-aminopiperidine derivatives have been identified as a novel class of antifungal agents that target ergosterol biosynthesis.[13] This suggests a potential application for this compound in combating infectious diseases.

Experimental Protocols for Lead Validation

To empirically validate the predicted applications of this compound, the following experimental workflows are recommended:

Kinase Inhibition Profiling
  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Methodology:

    • Primary Screening: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) to assess the binding affinity of the test compound against hundreds of kinases at a single concentration (e.g., 10 µM).

    • Dose-Response Assays: For kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the IC50 value. This can be done using various platforms, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).

    • Mechanism of Action Studies: For promising hits, conduct kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Cellular Proliferation Assays
  • Objective: To evaluate the antiproliferative effects of this compound on various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture a panel of cancer cell lines representing different tumor types (e.g., breast, lung, leukemia).

    • Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® (Promega).

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

In Vitro ADME Profiling
  • Objective: To assess the drug-like properties of this compound.

  • Methodology:

    • Solubility: Determine the thermodynamic and kinetic solubility in physiologically relevant buffers.

    • Permeability: Assess the permeability using a Caco-2 or PAMPA assay.

    • Metabolic Stability: Evaluate the stability in liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).

    • CYP450 Inhibition: Determine the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

Visualizing Potential Mechanisms of Action

To aid in the conceptualization of how this compound might exert its biological effects, the following diagrams illustrate key signaling pathways that are often targeted by its structural analogs.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Analog This compound (Hypothesized Inhibitor) Analog->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

CDK_Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase G1 G1 CyclinD_CDK46 Cyclin D / CDK4/6 G1_S_Checkpoint G1/S Checkpoint S S (DNA Replication) G1_S_Checkpoint->S Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->G1_S_Checkpoint Promotes Transition Analog This compound (Hypothesized Inhibitor) Analog->CyclinE_CDK2 Inhibits

Caption: Hypothesized inhibition of the G1/S cell cycle transition via CDK2.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas, most notably as a kinase inhibitor for oncology applications. The presence of the 3-aminopyridine and 4-piperidinyl scaffolds in numerous bioactive compounds lends credence to the hypothesis that this molecule is a promising starting point for drug discovery programs.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activities using the experimental workflows outlined in this guide. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gleaned from such studies will be invaluable in unlocking the full therapeutic potential of this novel chemical scaffold.

References

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate . [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives . [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed . [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI . [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing . [Link]

  • Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap . [Link]

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  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - MDPI . [Link]

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  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed . [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am - TÜBİTAK Academic Journals . [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(Piperidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80952-85-6 | Class: Aminopyridine / Piperidine Derivative[1][2]

Executive Summary & Hazard Architecture

To: Research & Development Personnel From: Senior Application Scientist, Safety & Compliance

Handling 4-(Piperidin-1-yl)pyridin-3-amine requires a safety protocol derived not just from its specific Safety Data Sheet (SDS), but from the Structure-Activity Relationship (SAR) of its functional groups.[1][2] As a hybrid of 4-aminopyridine (a potent potassium channel blocker and neurotoxin) and piperidine (a caustic base), this compound must be treated as a high-hazard neurotoxic irritant until specific toxicological data proves otherwise.[1]

The Core Threat:

  • Neurotoxicity: The aminopyridine core allows for potential blockade of voltage-gated potassium channels, leading to neuronal hyperexcitability.[1][2]

  • Corrosivity/Irritation: The piperidine moiety confers high basicity (pKa ~11), posing risks of severe eye damage and skin sensitization.[1]

  • Physical State: As a solid organic amine, it is prone to static charge, increasing the risk of aerosolization and inhalation during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for this compound class.[1][2] The following matrix dictates PPE based on the Scale of Operation .

PPE Specification Table
ComponentAnalytical Scale (<100 mg) Preparative Scale (>100 mg) Technical Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Laminate Liner (If handling solutions >1M)Aminopyridines exhibit rapid transdermal absorption.[1] Double gloving provides a "breakthrough buffer" and visual tear detection.[2]
Respiratory Fume Hood (Certified) Sash at 18 inches.[1][2]Fume Hood + P100 Respirator (If powder transfer is open)Inhalation of dust is the fastest route to systemic neurotoxicity.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield The basicity of the piperidine ring can cause irreversible corneal opacity upon contact.[1][2]
Body Lab Coat (Cotton/Poly) Buttoned to neck.[1][2]Tyvek® Lab Coat/Sleeves Disposable over-garment.[1][2]Prevents migration of static dust onto street clothes.[2]
PPE Decision Logic Diagram

The following decision tree illustrates the selection process based on operational state and quantity.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_S Scale > 100mg? Solid->Scale_S Scale_L Concentration > 0.5M? Liquid->Scale_L Level1 LEVEL 1 PPE: Double Nitrile Splash Goggles Fume Hood Scale_S->Level1 No Level2 LEVEL 2 PPE: Tyvek Sleeves Face Shield Static Control Scale_S->Level2 Yes Scale_L->Level1 No Scale_L->Level2 Yes

Caption: Logic flow for determining PPE escalation based on physical state and quantity thresholds.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the compound during the most critical phase: Solubilization .[2]

Step 1: Static Control & Weighing

Context: Organic amines are often "fluffy" and carry static charges, causing them to "jump" off spatulas.[1][2]

  • Environment: All weighing must occur inside a chemical fume hood.[2] Do not use a balance on an open bench.[2]

  • Static Neutralization: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.[1]

  • Containment: Weigh directly into a tared vial with a screw cap. Do not weigh onto weighing paper (high risk of spill during transfer).[1][2]

Step 2: Solubilization (The Critical Junction)

Context: Adding solvent can generate heat (exothermic solvation of bases) or aerosolize light powders.[1][2]

  • Solvent Choice: Dissolve in DCM (Dichloromethane) or DMSO.[1][2] Avoid protic solvents (acids) initially to prevent rapid exothermic salt formation unless controlled.[1][2]

  • Technique: Add solvent down the side of the vial to wash powder to the bottom.[2]

  • Sealing: Cap immediately. Vortex inside the hood.[2]

Step 3: Spill Management

Context: A spill of this powder is a toxic dust hazard.[2]

  • Do NOT Sweep: Sweeping generates dust.[2]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with 1M HCl (mild acid neutralizes the amine and prevents aerosolization).[2]

  • Disposal: Place all cleanup materials into a dedicated "High Hazard Solid" waste stream.

Workflow Visualization

Handling_Workflow Setup 1. Setup: Ionizing Bar + Balance in Hood Weigh 2. Weighing: Direct to Vial (No Paper) Setup->Weigh Anti-static applied Dissolve 3. Solubilization: Add Solvent Slowly Weigh->Dissolve Powder contained Cap 4. Containment: Cap & Vortex Dissolve->Cap Aerosol risk managed Waste 5. Waste: Segregate as Basic/Toxic Cap->Waste Exp complete

Caption: Step-by-step containment workflow to minimize aerosol generation and exposure.

Disposal & Deactivation

Principle: "Cradle-to-Grave" tracking. This compound must not enter the general aqueous waste stream due to aquatic toxicity potential common in pyridines.[2]

Waste StreamClassificationTreatment Protocol
Solid Waste T-List Equivalent (Assumed)Double-bag in polyethylene. Label "Toxic Solid - Aminopyridine Derivative."[1][2] Incineration is the only acceptable disposal method.[2]
Liquid Waste Basic Organic Segregate from acidic waste to prevent heat generation.[2] Do not mix with oxidizers (e.g., Nitric Acid) as aminopyridines can form unstable N-oxides or ignite.[1][2]
Glassware Contaminated Sharps Rinse with 10% HCl (to protonate/solubilize traces) into the liquid waste stream before washing or disposal.[1]

References & Authority

The protocols above are synthesized from the following authoritative frameworks on chemical hygiene and specific hazard data for structural analogs.

  • National Institutes of Health (PubChem). Compound Summary: Piperidin-3-amine (Structural Analog).[1][2] Retrieved from [1]

    • Relevance: Establishes the baseline corrosivity and irritation profile of the piperidine moiety.[2]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data (8th Edition).[1][2][3] Retrieved from [1]

    • Relevance: Validates the requirement for Nitrile gloves and highlights the necessity of double-gloving for organic amines.

  • Fisher Scientific / Thermo Fisher. Safety Data Sheet: 4-Aminopyridine.[1][2] Retrieved from [1]

    • Relevance: Provides the toxicological anchor (LD50 data) for the aminopyridine core, necessitating the "High Hazard" classification.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [1]

    • Relevance: Source for the "Wet Wipe" spill cleanup method and static control procedures.

Sources

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4-(Piperidin-1-yl)pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.